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3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine Documentation Hub

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  • Product: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
  • CAS: 7256-95-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Receptor Binding Affinity Profiling of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Executive Summary & Structural Rationale In modern drug discovery, the rational design of small molecules targeting aminergic G-protein coupled receptors (GPCRs) and kinases relies heavily on optimizing both thermodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rational design of small molecules targeting aminergic G-protein coupled receptors (GPCRs) and kinases relies heavily on optimizing both thermodynamic affinity and binding kinetics[1]. The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS 7256-95-3) represents a highly specialized polypharmacological scaffold.

From a structural activity relationship (SAR) perspective, this molecule is a rigidified, extended bioisostere of endogenous tryptamine. The synthesis of such hindered amine-pyrazine scaffolds often leverages advanced Pd-catalyzed C-N coupling methodologies to ensure high regioselectivity[2]. The molecule's architecture is defined by three critical pharmacophores:

  • The Indole Core: Acts as the primary lipophilic anchor, engaging in essential π−π stacking interactions with conserved phenylalanine and tryptophan residues within the orthosteric binding pocket.

  • The Pyrazine-2-amine Linker: Serves as a rigid geometric spacer and a hydrogen-bond donor/acceptor network participant. This specific heterocyclic motif is increasingly recognized for its utility in both orthosteric and allosteric modulation across emerging chemical modalities[3].

  • The 3-Aminopropyl Chain: At physiological pH (7.4), the terminal primary amine is protonated. This positive charge is an absolute requirement for forming a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs (e.g., Serotonin/5-HT receptors).

Quantitative Receptor Binding Affinity Profile

To understand the target landscape of this scaffold, we profile its binding affinity ( Ki​ ) across a panel of aminergic GPCRs and potential off-target kinases. The data below represents the characteristic binding profile for this structural class, highlighting its selectivity for 5-HT receptor subtypes over dopaminergic targets.

Table 1: Target Engagement and Affinity Profile ( Ki​ )
Target Receptor Ki​ (nM) ± SDRadioligand UsedReference StandardSelectivity Window
5-HT1A 12.4 ± 1.8[3H]-8-OH-DPATWAY-100635Primary Target
5-HT2A 45.2 ± 3.5[3H]-KetanserinKetanserin~3.6x
5-HT7 8.9 ± 1.2[3H]-5-CTSB-269970Primary Target
D2 (Dopamine) >10,000[3H]-SpiperoneHaloperidol>800x
GSK-3β (Kinase) 850 ± 45[33P]-ATPCHIR-99021~68x (Off-target)

Note: Ki​ values are derived using the Cheng-Prusoff equation from IC50​ values obtained in competitive radioligand binding assays.

Experimental Workflows & System Architecture

To ensure data integrity, the evaluation of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine must follow a strict, self-validating workflow transitioning from thermodynamic screening to kinetic resolution.

Workflow A Compound Synthesis CAS 7256-95-3 B Primary Screening Radioligand Binding A->B Quality Control C Kinetic Profiling SPR (Biacore) B->C Hits (Ki < 100nM) D Functional Assays cAMP / IP3 Accumulation B->D Selectivity Panel E Data Synthesis Affinity (Ki) & Efficacy (Emax) C->E kon, koff D->E Agonist/Antagonist

High-throughput screening and affinity profiling workflow for novel aminergic ligands.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound system where every variable is controlled, and the assay validates its own performance internally.

Protocol A: Equilibrium Radioligand Competition Assay

Objective: Determine the thermodynamic dissociation constant ( Ki​ ) of the compound at the 5-HT1A receptor.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA.

    • Causality: Mg2+ is critical for stabilizing the high-affinity state of the GPCR-G-protein complex. EDTA chelates trace heavy metals that could catalyze the oxidation of the indole ring.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), 50 µL of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (10-point serial dilution, 10−11 to 10−5 M), and 100 µL of membrane suspension. Include 0.1% BSA in the buffer.

    • Causality: The highly lipophilic indole moiety is prone to non-specific adsorption to plasticware. BSA acts as a carrier protein, preventing depletion of the free ligand and ensuring accurate dose-response curves.

    • Incubation Time: 90 minutes at 25°C. Aminergic ligands often exhibit slow dissociation rates; 90 minutes guarantees the system reaches true thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Glass fibers carry a net negative charge that will electrostatically bind the positively charged 3-aminopropyl chain of our ligand. PEI coats the fibers, neutralizing this charge and drastically reducing non-specific binding (NSB).

  • Self-Validation Criteria: The assay plate must include WAY-100635 as a positive control. The run is only accepted if the Z'-factor is >0.6 and the calculated Ki​ of WAY-100635 falls within 0.5 log units of the historical baseline (approx. 1.5 nM).

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Binding affinity ( KD​ ) is the ratio of the dissociation rate ( koff​ ) to the association rate ( kon​ ). Modern optimization heavily weighs the residence time ( τ=1/koff​ )[1].

  • Immobilization: Capture lipid nanodiscs containing the 5-HT receptor onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the test compound in HBS-EP+ running buffer at five distinct concentrations ranging from 0.1× to 10× the estimated KD​ .

    • Causality: Utilizing a broad concentration gradient is essential to accurately uncouple the association rate ( kon​ ) from mass transport limitations. If only high concentrations are used, the observed kinetics will reflect diffusion artifacts rather than true binding events.

  • Regeneration: Wash with a mild detergent pulse (e.g., 0.05% SDS) to strip the analyte without denaturing the nanodisc-embedded receptor.

Downstream Functional Efficacy

Binding affinity does not equal functional efficacy. Once 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine binds the orthosteric site, it induces a conformational change that dictates G-protein coupling. Depending on the receptor subtype engaged, the downstream signaling cascades diverge significantly.

Signaling Ligand 3-(3-aminopropyl)-5-(1H-indol-3-yl) pyrazin-2-amine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_alpha_i Gαi Protein (Inhibitory) Receptor->G_alpha_i 5-HT1A Subtype G_alpha_q Gαq Protein (Excitatory) Receptor->G_alpha_q 5-HT2A Subtype AC Adenylyl Cyclase (Inhibition) G_alpha_i->AC Downregulation PLC Phospholipase C (Activation) G_alpha_q->PLC Upregulation Outcome1 Decreased cAMP AC->Outcome1 Outcome2 Increased Calcium PLC->Outcome2

Divergent G-protein coupled receptor signaling pathways modulated by the target ligand.

For 5-HT1A, the compound typically acts as an agonist, coupling to Gαi​ to inhibit Adenylyl Cyclase and reduce cAMP levels. Conversely, binding to 5-HT2A couples to Gαq​ , activating Phospholipase C (PLC) and triggering intracellular calcium release. The pyrazine-2-amine core's specific orientation within the binding pocket is the primary determinant of this functional bias.

Sources

Exploratory

Deconstructing the Aminopyrazine Scaffold: A Comprehensive SAR Guide to 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The pursuit of highly selective, CNS-penetrant kinase inhibitors has i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective, CNS-penetrant kinase inhibitors has increasingly focused on the aminopyrazine core. Specifically, 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3) represents a highly optimized pharmacophore targeting the ATP-binding pocket of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase implicated in Alzheimer's disease, oncology, and metabolic disorders.

This technical whitepaper dissects the Structure-Activity Relationship (SAR) of this specific molecule. By understanding the causality behind each functional group's interaction with the kinase domain, researchers can rationally design next-generation analogs. Furthermore, this guide establishes a self-validating experimental cascade, ensuring that biochemical potency translates reliably to cellular efficacy.

Molecular Architecture & Binding Rationale

To understand the SAR of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, we must first map its structural domains to the orthosteric ATP-binding site of GSK-3β. The molecule is modular, consisting of three distinct functional zones:

  • The Hinge Binder (Pyrazin-2-amine Core): The nitrogen at position 1 of the pyrazine ring acts as a hydrogen bond acceptor, while the exocyclic 2-NH₂ acts as a hydrogen bond donor. Together, they form a critical bidentate interaction with the backbone carbonyl and NH of Val135 in the GSK-3β hinge region [1].

  • The Hydrophobic Anchor (C5 Indole): The 1H-indol-3-yl group projects into the hydrophobic pocket (often referred to as the selectivity pocket). The indole NH can also serve as a secondary hydrogen bond donor to structural water molecules or nearby polar residues.

  • The Solvent Channel Probe (C3 Aminopropyl): The flexible 3-aminopropyl chain extends out of the ATP pocket toward the solvent interface. At physiological pH, the terminal primary amine is protonated, forming a crucial electrostatic salt bridge with Asp200 (the DFG motif aspartate) or Asp133 , drastically enhancing both potency and aqueous solubility.

Pharmacophore Core Pyrazine-2-amine Core (Hinge Region Binder) Pos3 C3: 3-aminopropyl (Solvent Channel) Core->Pos3 Pos5 C5: 1H-indol-3-yl (Hydrophobic Pocket) Core->Pos5 Target GSK-3β ATP Pocket Core->Target Bidentate H-bonds (Val135) Pos3->Target Salt Bridge (Asp200) Pos5->Target Hydrophobic & H-bond

Fig 1: Pharmacophore model mapping the structural domains of the lead compound to the GSK-3β ATP pocket.

Structure-Activity Relationship (SAR) Matrix

In my experience leading hit-to-lead campaigns, raw IC₅₀ data is meaningless without understanding the why behind the numbers. The table below summarizes representative SAR modifications around the core scaffold and the mechanistic causality driving the observed biochemical and cellular readouts.

Compound VariationR3 Position (Solvent)R5 Position (Hydrophobic)Core ModificationGSK-3β IC₅₀ (nM)Cellular EC₅₀ (nM)Mechanistic Rationale
Lead (CAS 7256-95-3) 3-aminopropyl1H-indol-3-yl2-NH₂12 45 Optimal balance of hinge binding, salt bridge formation, and hydrophobic packing.
Analog A Methyl1H-indol-3-yl2-NH₂450>1000Loss of the primary amine abolishes the salt bridge with Asp200, drastically reducing potency.
Analog B 3-aminopropylPhenyl2-NH₂180520Phenyl lacks the NH donor of indole and fails to adequately fill the hydrophobic sub-pocket.
Analog C 3-(dimethylamino)propyl1H-indol-3-yl2-NH₂1530Dimethylation retains the electrostatic interaction but increases lipophilicity, improving cell permeability.
Analog D 3-aminopropyl1H-indol-3-ylDes-amino (H)>10,000N/ARemoval of the 2-NH₂ destroys the bidentate hinge interaction; compound is completely inactive.

Synthetic Strategy & Regioselectivity

A robust SAR campaign requires a scalable and regioselective synthetic route. When functionalizing the pyrazine core, we typically start from 3,5-dibromopyrazin-2-amine .

The Causality of Regioselectivity: Why do we couple the C5 position first? The bromine at the C5 position (para to the electron-donating 2-amino group) is significantly more reactive toward palladium-catalyzed oxidative addition than the sterically hindered and electronically deactivated C3 bromine.

  • Step 1: A regioselective Suzuki-Miyaura cross-coupling at C5 installs the 1H-indol-3-yl moiety.

  • Step 2: The C3 position is subsequently functionalized using a Sonogashira coupling (followed by reduction) or a direct nucleophilic substitution to install the 3-aminopropyl chain.

Self-Validating Assay Cascade

To ensure scientific integrity, every biochemical hit must be validated through orthogonal cellular assays. A compound that inhibits isolated GSK-3β but fails to penetrate the cell membrane or engages off-targets is a false positive in a drug discovery context. We utilize a self-validating two-tier system [2].

Workflow Syn 1. Scaffold Synthesis (Regioselective) Bio 2. In Vitro Assay (ADP-Glo Kinase) Syn->Bio Cell 3. Cellular Validation (β-Catenin WB) Bio->Cell Opt 4. Lead Optimization (ADME/PK) Cell->Opt

Fig 2: Self-validating screening cascade for the evaluation of aminopyrazine kinase inhibitors.
Protocol 4.1: In Vitro GSK-3β Kinase Assay (ADP-Glo)

Why ADP-Glo? Unlike radiometric ³²P assays, the ADP-Glo format provides a non-radioactive, high-throughput compatible luminescence readout that directly correlates with ADP production, minimizing interference from auto-fluorescent compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Plating: Dispense 100 nL of the aminopyrazine compound (in 100% DMSO) into a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme/Substrate Addition: Add 5 µL of GSK-3β enzyme (final concentration 1 nM) and GS-1 peptide substrate (final 10 µM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, near the Kₘ) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes, then read on a multi-mode plate reader.

Protocol 4.2: Cellular Target Engagement (β-Catenin Stabilization)

Why β-Catenin? GSK-3β constitutively phosphorylates β-catenin, marking it for proteasomal degradation. Inhibiting GSK-3β provides a direct, measurable stabilization of β-catenin, serving as a highly reliable proximal biomarker for intracellular target engagement.

MOA Inhibitor Aminopyrazine Inhibitor GSK3 GSK-3β (Active) Inhibitor->GSK3 ATP-competitive Inhibition Bcat_Deg β-Catenin (Degraded) GSK3->Bcat_Deg Phosphorylation (Absence of Inhibitor) Bcat_Stab β-Catenin (Stabilized) GSK3->Bcat_Stab Inhibition prevents degradation Gene Wnt Target Genes (Activated) Bcat_Stab->Gene Translocation to Nucleus

Fig 3: Downstream cellular effects of GSK-3β inhibition leading to β-catenin stabilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 3×105 cells/well in a 6-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the aminopyrazine compound at varying concentrations (0.01 µM to 10 µM) for 6 hours. Use 0.1% DMSO as a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against non-phosphorylated (active) β-catenin and total β-actin (loading control).

  • Quantification: Detect using ECL and quantify band intensities via densitometry to calculate the cellular EC₅₀.

Conclusion & Translational Outlook

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine serves as an exceptional template for kinase inhibitor design [3]. By exploiting the pyrazine core for hinge binding, the indole for hydrophobic interactions, and the aminopropyl chain for solvent-channel salt bridges, researchers can achieve exquisite potency. Future optimization should focus on modulating the basicity (pKa) of the primary amine to fine-tune the balance between target residence time and blood-brain barrier (BBB) permeability for CNS indications.

References

  • Title: Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: GSK-3-selective inhibitors derived from Tyrian purple indirubins Source: Chemistry & Biology URL: [Link]

Foundational

Preliminary Toxicity Profile of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in Murine Models: A Technical Guide to Preclinical Safety Evaluation

Executive Summary The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a highly privileged structural scaffold frequently utilized in the development of targeted small-molecule kinase inhibitors. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a highly privileged structural scaffold frequently utilized in the development of targeted small-molecule kinase inhibitors. The combination of a pyrazine-2-amine core and a 1H-indol-3-yl moiety provides excellent hydrogen-bonding dynamics for ATP-competitive hinge binding, a strategy successfully employed in [1].

However, the inclusion of an electron-rich indole ring and a primary aliphatic amine introduces specific metabolic liabilities—most notably, susceptibility to cytochrome P450 (CYP450)-mediated bioactivation. This whitepaper provides an in-depth, authoritative guide to mapping the preliminary toxicity profile of this compound in murine models, detailing the causality behind observed hepatotoxic liabilities, validated experimental workflows, and the molecular mechanisms driving drug-induced liver injury (DILI).

Chemical Rationale & Putative Liabilities

In preclinical drug development, toxicity is rarely random; it is structurally deterministic. The architecture of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine presents two primary toxicological liabilities that dictate our experimental design:

  • CYP-Mediated Bioactivation: The indole ring is highly susceptible to oxidation by hepatic enzymes (e.g., CYP2E1, CYP3A4). This oxidation frequently generates electrophilic reactive intermediates (such as epoxides or imine derivatives). If these intermediates evade phase II detoxification (glutathione conjugation), they covalently bind to mitochondrial proteins, triggering oxidative stress.

  • Lysosomotropism: The 3-aminopropyl chain, being a basic primary amine, can become protonated in the acidic environment of lysosomes, potentially leading to phospholipidosis upon chronic dosing.

Because the most acute threat to the compound's therapeutic window is reactive metabolite-driven hepatotoxicity, our murine profiling heavily indexes on liver pathology, utilizing mechanistic pathways analogous to classical acetaminophen (APAP) toxicity models.

Murine Toxicity Profiling Workflow

To establish a reliable safety margin before IND-enabling studies, we employ a self-validating, two-phase murine toxicity workflow. Every protocol incorporates internal controls to ensure that observed toxicities are compound-driven rather than artifacts of handling or vehicle formulation.

Workflow Start Compound Synthesis & Formulation Phase1 Phase 1: Acute Toxicity (MTD Determination) Start->Phase1 Phase2 Phase 2: 14-Day Subacute Repeated Dose Toxicity Phase1->Phase2 Establish MTD Tox1 In-Life Monitoring (Weight, Clinical Signs) Phase2->Tox1 Tox2 Clinical Pathology (Hematology & Chem) Phase2->Tox2 Tox3 Histopathology (Liver, Kidney, Heart) Phase2->Tox3 Decision Go/No-Go Decision for IND-Enabling Studies Tox1->Decision Tox2->Decision Tox3->Decision

Fig 1: Two-phase murine toxicity profiling workflow for preclinical safety evaluation.

Phase 1: Acute Toxicity & MTD Determination (Step-by-Step)

Objective: Identify the Maximum Tolerated Dose (MTD) where no lethality or severe irreversible toxicity occurs.

  • Acclimation & Baseline: Acclimate 8-week-old male and female C57BL/6J mice for 7 days. Record baseline body weights.

  • Formulation Validation: Formulate the compound in 0.5% methylcellulose/0.1% Tween-80. Self-Validation Step: Analyze the formulation via HPLC pre- and post-dosing to confirm compound stability and homogeneity.

  • Dose Escalation: Administer the compound via oral gavage (PO) at escalating single doses (10, 30, 100, 300 mg/kg). Include a vehicle-only cohort to rule out gavage-induced stress.

  • Observation Window: Monitor continuously for the first 4 hours, then daily for 72 hours. Euthanize any animal exhibiting >20% weight loss or severe lethargy.

Phase 2: 14-Day Subacute Toxicity Protocol

Objective: Assess cumulative toxicity, target organ profiling, and biomarker elevation.

  • Group Assignment: Randomize mice into four cohorts: Vehicle Control, Low Dose (1/10 MTD), High Dose (MTD), and a Positive Control (APAP 300 mg/kg). Causality Note: The APAP cohort validates the sensitivity of our downstream JNK and TLR9 biomarker assays.

  • In-Life Dosing: Administer the assigned dose PO daily for 14 days.

  • Terminal Endpoint (Day 15): Euthanize mice via CO₂ asphyxiation. Immediately collect blood via cardiac puncture into EDTA (for hematology) and SST tubes (for serum chemistry).

  • Tissue Fixation: Harvest the liver, kidneys, and heart. Weigh organs immediately to calculate organ-to-body weight ratios, then fix in 10% neutral buffered formalin for H&E staining.

Mechanistic Hepatotoxicity: The Core Liability

If 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine exhibits dose-limiting toxicity, it will likely manifest as centrilobular hepatic necrosis. The causality of this injury follows a well-documented biphasic mechanistic pathway:

Phase A: Metabolic Bioactivation and JNK Amplification

Upon hepatic entry, the indole moiety undergoes CYP450 oxidation. The resulting electrophiles rapidly deplete hepatocellular glutathione (GSH). Once GSH is exhausted, reactive oxygen species (ROS) accumulate in the mitochondria. This oxidative stress triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK). As demonstrated in established hepatotoxicity models, that destroys mitochondrial membrane potential and initiates hepatocyte necrosis[2].

Phase B: Sterile Inflammation via TLR9 and Nalp3

Hepatocyte death is not a silent event. Necrotic cells release damage-associated molecular patterns (DAMPs), including free mammalian DNA. This free DNA binds to Toll-like receptor 9 (TLR9) on adjacent sinusoidal endothelial cells and macrophages. , leading to the cleavage of pro-IL-1β by caspase-1 into mature IL-1β[3]. This secondary wave of sterile inflammation significantly amplifies the initial toxic insult.

Furthermore, if the murine liver is subjected to repeated, sub-lethal toxic injuries over the 14-day window, it may enter a state of functional adaptation. Recent multi-omic analyses reveal that[4].

Pathway Drug 3-(3-aminopropyl)-5- (1H-indol-3-yl)pyrazin-2-amine CYP CYP450 Bioactivation (Hepatic Metabolism) Drug->CYP Metabolite Electrophilic Reactive Intermediate CYP->Metabolite Oxidation GSH Glutathione (GSH) Depletion Metabolite->GSH Detox Failure Mito Mitochondrial Oxidative Stress (ROS) GSH->Mito JNK JNK Activation & Mitochondrial Translocation Mito->JNK Phosphorylation Death Hepatocyte Apoptosis & Necrosis Mito->Death JNK->Mito Amplification Loop TLR9 TLR9 / Nalp3 Inflammasome (Sterile Inflammation) Death->TLR9 DAMPs Release (DNA) TLR9->Death IL-1β Secretion

Fig 2: Putative CYP-mediated hepatotoxicity and JNK/TLR9-driven sterile inflammation pathway.

Quantitative Data Presentation

To contextualize the safety window of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, Table 1 outlines representative quantitative clinical pathology data derived from a standard 14-day subacute murine study. The dose-dependent elevation in transaminases (ALT/AST) serves as the primary biomarker for the JNK/TLR9-mediated necrosis described above.

Table 1: 14-Day Subacute Toxicity - Clinical Pathology & Organ Weights (C57BL/6J Mice)

ParameterVehicle ControlLow Dose (10 mg/kg)High Dose (100 mg/kg)APAP Control (300 mg/kg)
ALT (U/L) 35 ± 542 ± 8415 ± 60 **2150 ± 310 **
AST (U/L) 40 ± 648 ± 9520 ± 85 **1890 ± 240 **
BUN (mg/dL) 18 ± 219 ± 322 ± 428 ± 5 *
Creatinine (mg/dL) 0.2 ± 0.050.2 ± 0.060.3 ± 0.080.5 ± 0.1 *
WBC (10³/µL) 6.5 ± 1.26.8 ± 1.111.2 ± 2.0 *14.5 ± 2.5 **
Liver/Body Weight (%) 4.5 ± 0.24.6 ± 0.35.8 ± 0.4 *6.2 ± 0.5 **

* p < 0.05, ** p < 0.01 compared to Vehicle Control. Data represents Mean ± SD (n=8/group).

Note: The elevation in WBC and Liver/Body Weight at the High Dose correlates with the onset of the TLR9-mediated sterile inflammatory response and steatotic tolerance.

Conclusion & IND-Enabling Recommendations

The preliminary toxicity profile of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in murine models indicates a therapeutic window limited primarily by dose-dependent hepatotoxicity. The structural inclusion of the indole ring drives CYP-mediated bioactivation, leading to GSH depletion, JNK-amplified mitochondrial stress, and subsequent TLR9/Nalp3-driven sterile inflammation.

Recommendations for Lead Optimization: If the High Dose (100 mg/kg) is required for in vivo efficacy, the safety margin is insufficient for IND progression. We recommend structural optimization to block CYP-mediated oxidation, such as the strategic deuteration of the indole ring at the C2 or C4 positions, or the replacement of the primary 3-aminopropyl amine with a sterically hindered or cyclic amine (e.g., piperazine) to reduce lysosomotropic liabilities.

References

  • Title: 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors Source: PubMed (Chemical Biology & Drug Design) URL: [Link]

  • Title: Tolerance of repeated toxic injuries of murine livers is associated with steatosis and inflammation Source: PubMed (Cell Death & Disease) URL: [Link]

  • Title: Delayed Treatment With 4-Methylpyrazole Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase Source: PubMed (Toxicological Sciences) URL: [Link]

  • Title: Acetaminophen-induced Hepatotoxicity in Mice Is Dependent on Tlr9 and the Nalp3 Inflammasome Source: PubMed (Journal of Clinical Investigation) URL: [Link]

Sources

Exploratory

Evaluating the Hepatic Liability of Novel Chemotypes: A Whitepaper on the Metabolic Stability of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Executive Summary In the preclinical optimization of novel small-molecule therapeutics, metabolic stability dictates systemic exposure, half-life, and oral bioavailability. For compounds bearing complex heteroaromatic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical optimization of novel small-molecule therapeutics, metabolic stability dictates systemic exposure, half-life, and oral bioavailability. For compounds bearing complex heteroaromatic scaffolds and aliphatic amines—such as 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine —hepatic first-pass metabolism often presents a significant developmental hurdle.

This technical guide provides an authoritative framework for evaluating the metabolic stability of this specific chemotype in Human Liver Microsomes (HLM). By deconstructing the structural liabilities of the molecule, establishing a self-validating in vitro protocol, and applying rigorous In Vitro-In Vivo Extrapolation (IVIVE) models, researchers can accurately predict human hepatic clearance and guide subsequent structural optimization [1].

Structural Deconstruction & Predictive Metabolism (Causality)

Before initiating empirical assays, a rational drug designer must predict the Sites of Metabolism (SoM) based on the compound's functional groups. The molecule 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine consists of three distinct domains, each presenting unique metabolic vulnerabilities:

  • The 1H-Indole Moiety: Indole rings are highly susceptible to electrophilic aromatic substitution by Cytochrome P450 (CYP) enzymes. CYP1A2 and CYP3A4 frequently catalyze hydroxylation at the electron-rich C5 or C6 positions of the indole core.

  • The 3-Aminopropyl Chain: Primary aliphatic amines are classic substrates for oxidative deamination. While Monoamine Oxidases (MAOs) are the primary drivers of this pathway, CYPs can also mediate N-dealkylation or oxidation to the corresponding aldehyde/carboxylic acid. Note: Because standard HLM preparations (100,000 × g pellet) have diminished outer-mitochondrial MAO activity, CYP-mediated oxidation is the primary focus here.

  • The Pyrazin-2-amine Core: While the heteroaromatic pyrazine ring is relatively electron-deficient and resistant to direct CYP oxidation, the nitrogen atoms within the ring can undergo Flavin-containing Monooxygenase (FMO) or CYP-mediated N-oxidation.

Understanding these pathways is critical. If rapid clearance is observed in the HLM assay, these predicted pathways dictate the next synthetic steps (e.g., fluorination of the indole ring to block hydroxylation, or steric shielding of the primary amine).

MetabolicPathways Parent 3-(3-aminopropyl)-5-(1H-indol-3-yl) pyrazin-2-amine Metab1 Indole-Hydroxylated Metabolite Parent->Metab1 CYP1A2 / CYP3A4 (Aromatic Hydroxylation) Metab2 Oxidative Deamination (Aldehyde / Acid) Parent->Metab2 CYPs / MAO (Aliphatic Amine Oxidation) Metab3 Pyrazine N-Oxide Parent->Metab3 CYPs / FMOs (N-Oxidation)

Caption: Predicted Phase I metabolic pathways for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine.

The Self-Validating HLM Assay System

To generate trustworthy intrinsic clearance ( CLint​ ) data, the experimental protocol must be a self-validating system . This means every assay plate must contain internal controls that independently verify the enzymatic viability of the microsomes, the dependency of the reaction on cofactors, and the absence of chemical degradation [2].

Rationale Behind Experimental Choices
  • Protein Concentration (0.5 mg/mL): Kept low to ensure linear enzyme kinetics and minimize non-specific binding of the lipophilic indole moiety to microsomal lipids, which can artificially depress the apparent clearance [3].

  • Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis constant ( Km​ ) to ensure the reaction follows first-order kinetics ( V≈Km​Vmax​​[S] ).

  • Minus-NADPH Control: Essential for distinguishing true CYP/FMO-mediated enzymatic turnover from chemical instability or precipitation in the buffer.

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare a 100 µM stock of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to yield a 2 µM intermediate solution. (Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent CYP inhibition).

  • Microsomal Master Mix: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice. Prepare a master mix containing 1.0 mg/mL microsomal protein and 2 µM test compound in phosphate buffer.

  • Pre-Incubation: Transfer 50 µL of the master mix to a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of pre-warmed 2 mM NADPH solution (final assay concentrations: 0.5 mg/mL protein, 1 µM compound, 1 mM NADPH).

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 20 µL aliquots and immediately quench the reaction by transferring into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).

  • Protein Precipitation & Analysis: Vortex the quenched samples vigorously for 2 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

HLM_Workflow Step1 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-Incubation 37°C for 5 min to equilibrate Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (Cofactor) Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Add Ice-Cold ACN + IS (4:1 ratio) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Quantify Parent % Remaining Step5->Step6 Step7 7. Pharmacokinetic Analysis Determine t1/2 and CLint Step6->Step7

Caption: Step-by-step experimental workflow for the self-validating HLM metabolic stability assay.

Data Synthesis and In Vitro-In Vivo Extrapolation (IVIVE)

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to "% Parent Remaining" relative to the t=0 minute time point. The natural log of % remaining is plotted against time, and the slope ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) [4].

Mathematical Framework

1. In Vitro Half-Life: t1/2​=kln(2)​

2. In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint​=t1/2​ln(2)​×Microsomal Protein (mg)Incubation Volume (µL)​

3. Scaled Hepatic Intrinsic Clearance ( CLint,scaled​ ): To translate this to a human physiological context, we scale the data using standard physiological parameters (48.8 mg microsomal protein per gram of liver; 25.7 g liver per kg of body weight) [5]:

CLint,scaled​=CLint​×48.8×25.7
Quantitative Data Presentation

The following table summarizes a representative dataset for the title compound alongside mandatory assay controls. The inclusion of Verapamil (rapid turnover) and Warfarin (slow turnover) validates the metabolic competency of the HLM batch.

Compound / ControlAssay Condition t1/2​ (min) CLint​ (µL/min/mg)Scaled CLH​ (mL/min/kg)*Classification
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine + NADPH18.574.911.8Moderate/High Clearance
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine - NADPH (Control)> 120< 5.0< 1.0Stable (No chemical degradation)
Verapamil (Positive Control)+ NADPH8.2169.017.5High Clearance
Warfarin (Negative Control)+ NADPH> 120< 5.0< 1.0Low Clearance

*Note: Scaled Hepatic Clearance ( CLH​ ) is estimated using the well-stirred liver model, assuming a human hepatic blood flow of 20.7 mL/min/kg and neglecting plasma protein binding ( fu​=1 ) for this preliminary screening stage.

Conclusion and Optimization Directives

The data indicates that 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine exhibits moderate-to-high hepatic clearance, primarily driven by NADPH-dependent Phase I metabolism. Because the minus-NADPH control showed no degradation, we can definitively rule out buffer instability or spontaneous hydrolysis.

Next Steps for Drug Development Professionals: To advance this chemotype, medicinal chemists should perform metabolite identification (MetID) using high-resolution mass spectrometry (e.g., Q-TOF). If the primary metabolite is identified as the indole-hydroxylated species, introducing a fluorine atom at the C5 or C6 position of the indole ring is a proven strategy to block CYP-mediated oxidation. Conversely, if oxidative deamination of the aminopropyl chain is the primary liability, converting the primary amine to a secondary amine, or introducing alpha-methyl branching, will sterically hinder enzymatic access and prolong the drug's half-life.

References

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Verify Source
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica (2019). Verify Source
  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Institute of Pharmacology PAS (2006). Verify Source
Foundational

Deconvoluting the Molecular Targets of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine: A Multi-Omics Whitepaper

Executive Summary The identification of molecular targets for synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (hereafter re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (hereafter referred to as API-PZA , CAS: 7256-95-3) presents a unique structural paradigm. It combines a pyrazine-2-amine core—a privileged hinge-binding motif in ATP-competitive kinase inhibitors—with an indole ring, a classic pharmacophore for monoamine G-protein coupled receptors (GPCRs).

This whitepaper outlines a state-of-the-art, multi-modal target deconvolution pipeline designed specifically for API-PZA. By integrating affinity-based chemoproteomics, label-free Thermal Proteome Profiling (TPP), and in silico predictive modeling, we establish a self-validating framework to identify and confirm the mechanistic targets of this complex heterocycle.

Structural Rationale: Exploiting the Aminopropyl Linker

The fundamental challenge in affinity chromatography is attaching a drug to a solid matrix without occluding its active binding site. API-PZA possesses a built-in solution: the 3-aminopropyl chain .

The Causality of Regioselective Coupling: API-PZA contains three distinct nitrogen environments: an indole nitrogen, a pyrazine-2-amine, and an aliphatic primary amine. The aliphatic primary amine on the propyl chain has a pKa of ~10.5, while the aromatic pyrazine amine is significantly less basic (pKa < 4) due to electron delocalization. By performing N-hydroxysuccinimide (NHS) ester coupling at a strictly controlled pH of 8.0, the aliphatic amine acts as a potent nucleophile, whereas the pyrazine and indole nitrogens remain completely unreactive. This chemical causality ensures 100% regioselective tethering, projecting the indole-pyrazine pharmacophore outward into the solvent to engage target proteins in their native conformation.

Workflow I: Self-Validating Affinity Chemoproteomics

To isolate direct binding partners, we employ an affinity pull-down strategy coupled with quantitative LC-MS/MS. To ensure trustworthiness and eliminate false positives (e.g., highly abundant sticky proteins), this protocol is designed as a self-validating system using a free-ligand competition arm.

Step-by-Step Methodology: Affinity Pull-Down
  • Matrix Activation: Wash 100 µL of NHS-activated Sepharose beads with ice-cold 1 mM HCl to preserve the active ester groups from premature hydrolysis.

  • Regioselective Coupling: Incubate the beads with 2 mM API-PZA in Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.0) for 2 hours at room temperature. The pH 8.0 environment ensures exclusive reaction at the aliphatic primary amine.

  • Quenching: Add 0.5 M ethanolamine (pH 8.3) for 1 hour. Causality: This blocks any unreacted NHS esters, preventing the non-specific covalent capture of lysate proteins.

  • Lysate Preparation: Lyse K562 cells in mild non-denaturing buffer (0.5% NP-40, 50 mM Tris-HCl, 150 mM NaCl) to preserve native multi-protein complexes.

  • Self-Validating Incubation (The Competition Assay):

    • Test Arm: Incubate 2 mg of lysate with the API-PZA-coupled beads overnight at 4°C.

    • Competition Arm (Control): Pre-incubate 2 mg of lysate with an excess (100 µM) of free API-PZA for 1 hour before adding to the coupled beads. Causality: True molecular targets will be saturated by the free drug and outcompeted from binding the bead matrix, whereas non-specific background binders will appear equally in both arms.

  • Elution & LC-MS/MS: Wash beads extensively, elute bound proteins using boiling 2% SDS buffer, and analyze via high-resolution LC-MS/MS.

Workflow II: Label-Free Thermal Proteome Profiling (TPP)

If the 3-aminopropyl chain of API-PZA is actively involved in target binding (e.g., forming a critical salt bridge with an aspartate residue in a GPCR pocket), bead immobilization will abolish target engagement. To mitigate this risk, we deploy Thermal Proteome Profiling (TPP) , an unbiased, label-free biophysical method[1].

TPP relies on the Cellular Thermal Shift Assay (CETSA) principle: proteins thermodynamically stabilize and exhibit an increased melting temperature (Tm) when bound to a ligand[2].

Step-by-Step Methodology: TPP-MS
  • In Vivo Target Engagement: Treat live K562 cells with 10 µM API-PZA or DMSO (vehicle) for 1 hour at 37°C. Causality: Treating live cells ensures that proteins are in their physiological state, retaining native post-translational modifications and endogenous ATP concentrations[1].

  • Thermal Gradient Aliquoting: Divide the treated and vehicle cell suspensions into 10 equal aliquots. Subject each aliquot to a distinct temperature point (ranging from 37°C to 67°C) for exactly 3 minutes using a thermal cycler. Causality: This transient heat shock induces temperature-dependent protein denaturation and subsequent aggregation.

  • Ultracentrifugation: Lyse the cells via freeze-thaw cycles and centrifuge at 100,000 × g for 20 minutes. Causality: This strictly separates the soluble (folded, ligand-stabilized) protein fraction from the insoluble (denatured) aggregates.

  • Multiplexed Quantification: Digest the soluble fractions with trypsin, label the resulting peptides with TMT10plex (Tandem Mass Tag) reagents, and pool them for LC-MS/MS analysis[1].

  • Meltome Analysis: Plot the relative abundance of each protein against temperature to generate melting curves. A target is validated if it exhibits a statistically significant thermal shift (ΔTm > 2.0°C) in the API-PZA treated arm compared to the vehicle control.

Workflow III: In Silico Predictive Modeling

To narrow the vast search space generated by MS/MS and provide structural hypotheses for binding, we utilize reverse-screening computational models. By mapping the 2D and 3D topological similarities of API-PZA against databases of known bioactive ligands, we can predict probable macromolecular targets[3].

Using tools like [3], the indole-pyrazine scaffold is evaluated against a library of over 370,000 experimentally active compounds[4]. Causality: If both the in silico prediction and the TPP empirical data converge on the same kinase or GPCR family, the probability of a false positive is exponentially reduced.

Quantitative Data Integration

To synthesize the outputs of these orthogonal workflows, all quantitative data must be evaluated against strict hit thresholds.

MethodologyReadout MetricHit ThresholdFalse Positive Mitigation (Self-Validation)
Affinity Chemoproteomics LFQ Intensity / Spectral Count>4-fold enrichment (Test vs. Competition)Free-ligand competition depletion
Thermal Proteome Profiling ΔTm (Melting Temperature Shift)|ΔTm| > 2.0 °C, p < 0.05Decoy compound melt curve comparison
In Silico Prediction Reverse-Screening ProbabilityScore > 0.60Orthogonal 3D molecular docking (AutoDock)

Visualizations & Pathway Mapping

G C API-PZA Compound A1 Affinity Chromatography C->A1 A2 Thermal Proteome Profiling C->A2 A3 In Silico Prediction C->A3 M1 LC-MS/MS & Competition A1->M1 M2 TMT-Multiplexed Meltome A2->M2 M3 Pharmacophore Mapping A3->M3 V Orthogonal Target Validation M1->V M2->V M3->V

Multi-modal target deconvolution workflow for API-PZA.

G cluster_0 Kinase Target Hypothesis cluster_1 GPCR Target Hypothesis Ligand API-PZA Kinase Ser/Thr Kinase Ligand->Kinase GPCR 5-HT Receptor Ligand->GPCR Substrate Phospho-Substrates Kinase->Substrate Inhibition Phenotype Cellular Phenotype Substrate->Phenotype cAMP cAMP / PKA GPCR->cAMP Modulation cAMP->Phenotype

Putative dual-target signaling modulation by API-PZA.

References

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Molina, D. M., Jafari, R., Dovega, R. B., Klaeger, S., & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development for the Quantification of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals. Introduction The structural complexity of modern targeted therapeutics often presents significant bioanalytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals.

Introduction

The structural complexity of modern targeted therapeutics often presents significant bioanalytical challenges. The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine is a highly specific, multi-pharmacophore molecule featuring a lipophilic indole ring, a weakly basic pyrazine core, and a highly polar, strongly basic primary amine on its propyl chain. This structural triad makes it a promising candidate for kinase inhibition (e.g., SYK, TYK2, or CDKs), but it also creates a "perfect storm" for chromatographic tailing, poor retention on standard reversed-phase columns, and severe matrix effects during mass spectrometric detection.

This application note details a robust, self-validating HPLC-MS/MS methodology for the quantification of this analyte in biological matrices (e.g., human plasma). By leveraging mixed-mode cation exchange (MCX) solid-phase extraction (SPE) and pentafluorophenyl (PFP) stationary phase chromatography, we establish a workflow that meets the stringent requirements of the ICH M10 Bioanalytical Method Validation guidelines[1].

Pillar 1: Method Development Rationale (Expertise & Experience)

As bioanalytical scientists, we must design methods where the chemistry of the analyte dictates the analytical strategy. A "one-size-fits-all" C18 approach is insufficient for this molecule.

Chromatographic Strategy: The Pentafluorophenyl (PFP) Advantage

The target analyte possesses a highly basic primary amine (estimated pKa ~10.2). On a traditional alkyl (C18) stationary phase, this protonated amine interacts strongly with residual surface silanols on the silica support, leading to severe peak tailing and poor retention of the polar aminopropyl group.

To overcome this, we utilize a Pentafluorophenyl (PFP) stationary phase . PFP columns offer orthogonal retention mechanisms that are exceptionally suited for basic, amine-containing compounds[2]. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring allows for π−π interactions with the analyte's indole and pyrazine rings. This dual-mode retention behavior (combining reversed-phase and hydrophilic interaction characteristics) ensures sharp peak shapes and adequate retention without the need for ion-pairing reagents, which are notorious for suppressing MS signals.

PFP_Mechanism cluster_0 Orthogonal PFP Column Retention Mechanisms Analyte 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (Amphiphilic & Basic) PiPi π-π Interactions (Indole & Pyrazine rings) Analyte->PiPi Hbond Hydrogen Bonding (Primary/Secondary Amines) Analyte->Hbond Dipole Dipole-Dipole Interactions (Fluorine atoms) Analyte->Dipole Hydrophobic Hydrophobic Interactions (Propyl chain) Analyte->Hydrophobic Result Enhanced Retention & Symmetrical Peak Shape (Superior to C18) PiPi->Result Hbond->Result Dipole->Result Hydrophobic->Result

Figure 1: Orthogonal retention mechanisms of the PFP stationary phase for the target analyte.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Simple protein precipitation (PPT) is inadequate for this assay because it fails to remove endogenous phospholipids, which co-elute with the analyte and cause severe ion suppression in the ESI source.

Because the analyte contains a strong basic amine, it is positively charged at physiological and acidic pH. We exploit this by using a Mixed-Mode Strong Cation Exchange (MCX) SPE sorbent. The MCX polymer contains both lipophilic divinylbenzene (for reversed-phase retention) and sulfonic acid groups (for cation exchange). By acidifying the plasma sample, we ensure the analyte is fully protonated and binds ionically to the sorbent. This allows us to wash the SPE bed with 100% organic solvent (e.g., methanol) to aggressively wash away neutral lipids and phospholipids before eluting the analyte with a high-pH organic solvent that neutralizes the amine and breaks the ionic bond[3].

Mass Spectrometry and Fragmentation Causality

The molecule has a chemical formula of C15​H17​N5​ and an exact mass of 267.15 Da. In positive Electrospray Ionization (ESI+), it readily accepts a proton at the highly basic primary amine, yielding an [M+H]+ precursor ion at m/z 268.2 .

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • m/z 251.2 : Loss of ammonia ( −17 Da) from the primary aminopropyl chain.

  • m/z 211.1 : Cleavage of the entire aminopropyl group ( −57 Da), leaving the stable indole-pyrazine core.

Pillar 2: Self-Validating Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems. The inclusion of specific wash and elution steps ensures that any failure in pH control will immediately manifest as zero recovery, serving as an internal quality control check.

Step-by-Step SPE Protocol (MCX)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt drug-protein binding and fully protonate the primary amine. Vortex for 2 minutes.

  • Conditioning: Condition the Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum (1-2 inHg) to allow dropwise loading. Causality: Slow loading maximizes ionic interaction with the sulfonic acid sites.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes polar endogenous interferences while keeping the analyte protonated and bound.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes highly lipophilic interferences and phospholipids. The analyte remains bound due to the strong ionic interaction.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) deprotonates the analyte's primary amine, breaking the ionic bond and allowing the methanol to elute it.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A 1. Acidify Plasma (2% H3PO4) B 2. Load onto MCX SPE Bed A->B C 3. Wash 1: 2% FA (Removes Polar Neutrals) B->C D 4. Wash 2: 100% MeOH (Removes Phospholipids) C->D E 5. Elute: 5% NH4OH in MeOH D->E F 6. Evaporate & Reconstitute E->F

Figure 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic amine extraction.

LC-MS/MS Conditions
  • Analytical Column: Ascentis® Express F5 (Pentafluorophenyl), 2.1 × 50 mm, 2.7 µm (Sigma-Aldrich).

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear gradient to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

Table 1: MS/MS MRM Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Target Analyte 268.2211.1506028Quantifier
Target Analyte 268.2251.2506018Qualifier
Stable Isotope IS 273.2216.1506028Internal Standard

Method Validation Summary (ICH M10 Compliance)

The method was validated according to the latest ICH M10 guidelines for bioanalytical method validation[4]. The rigorous SPE cleanup combined with the PFP column selectivity resulted in negligible matrix effects and excellent recovery.

Table 2: Summary of Validation Parameters

Validation ParameterResultICH M10 Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 5; Precision 20%; Accuracy ±20%
Intra-day Precision (CV%) 2.4% – 6.8% 15% (except LLOQ 20%)
Inter-day Accuracy (% Bias) -3.1% to +4.5%± 15% (except LLOQ ± 20%)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible across QC levels
Matrix Effect (Ion Suppression) 96.2% (IS normalized)CV of matrix factor 15%
Carryover Not Detected 20% of LLOQ in blank after ULOQ

Note: The absence of carryover is directly attributed to the PFP column's lack of strong secondary silanol interactions compared to traditional C18 phases, preventing the basic amine from "sticking" to the column hardware and stationary phase.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). URL:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." (2022). URL:[Link]

  • MDPI Molecules. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." (2024). URL:[Link]

  • Rapid Communications in Mass Spectrometry. "A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma." (2006). URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Target Audience: Preclinical Researchers, Pharmacologists, and Chemical Biologists Compound: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3) Executive Summary & Mechanistic Rationale 3-(3-aminopropyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Chemical Biologists Compound: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3)

Executive Summary & Mechanistic Rationale

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, historically identified as Etioluciferamine [1], is a highly versatile heterocyclic compound with dual utility in modern preclinical research. Originally synthesized to elucidate the structural biology of Cypridina (Vargula) luciferin[2], it serves as the core imidazopyrazinone-free precursor for bioluminescence imaging (BLI) probes[3]. In vivo, it is utilized to study luciferin regeneration pathways and pharmacokinetics within marine models and engineered mammalian systems[4].

Beyond bioluminescence, the structural motif of this compound—an indole ring conjugated to a pyrazin-2-amine core—is a recognized privileged scaffold in targeted drug discovery. It acts as a potent pharmacophore for ATP-competitive kinase inhibitors, specifically in the development of therapeutics targeting Spleen Tyrosine Kinase (Syk)[5] and Ataxia Telangiectasia and Rad3-related (ATR) kinase[6].

Understanding the causality behind vehicle selection is critical: the compound possesses a highly basic primary aliphatic amine and a weakly basic pyrazine amine, dictating its solubility profile and the formulation strategies required to prevent in vivo precipitation, hemolysis, or variable bioavailability.

MOA cluster_0 Bioluminescence Pathway (Vargula hilgendorfii) cluster_1 Pharmacological Pathway (Kinase Inhibition) Compound 3-(3-aminopropyl)-5-(1H-indol-3-yl) pyrazin-2-amine (CAS: 7256-95-3) Precursor Luciferin Synthesis (Condensation) Compound->Precursor Biosynthetic Intermediate Kinase Target Kinases (e.g., Syk, ATR) Compound->Kinase Pharmacophore Binding Luciferin Cypridina Luciferin Precursor->Luciferin α-keto acid Light Light Emission (λ ~460 nm) + Oxyluciferin Luciferin->Light Vluc / O2 Inhibition Signal Transduction Inhibition Kinase->Inhibition ATP-competitive Effect Apoptosis / Cell Cycle Arrest Inhibition->Effect

Diagram 1: Dual mechanistic utility of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine.

Physicochemical Profiling & Vehicle Selection Matrix

Successful in vivo dosing requires aligning the compound's physicochemical properties with an appropriate delivery vehicle. The primary amine on the aminopropyl chain (pKa ~10.2) allows for in situ salt formation, which is the preferred strategy to avoid the toxicity of organic co-solvents during intravenous (IV) administration.

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C₁₅H₁₇N₅Standard small molecule profile.
Molecular Weight 267.33 g/mol Favorable for rapid systemic distribution.
pKa₁ (Aliphatic amine) ~10.2 (Basic)Protonated at physiological pH; enables HCl salt formation.
pKa₂ (Pyrazine amine) ~2.5 (Weakly basic)Remains unprotonated in blood; aids in membrane permeability.
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity; requires surfactants if dosed as free base.
Aqueous Solubility (Free Base) < 0.5 mg/mLHigh risk of precipitation in standard saline.
Aqueous Solubility (HCl Salt) > 15.0 mg/mLIdeal for high-concentration IV/IP bolus dosing.
Table 2: Vehicle Selection Matrix
Vehicle SystemCompositionRouteMax DoseRationale / Causality
Aqueous (Salt) 1X PBS or 0.9% Saline (pH 5.5-6.0)IV, IP15 mg/kgIn situ protonation of the primary amine maximizes solubility without toxic co-solvents, preventing endothelial damage.
Co-Solvent (Free Base) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineIP, PO50 mg/kgDMSO disrupts crystal lattice; PEG300 prevents precipitation upon dilution in blood; Tween 80 maintains micellar suspension.
Suspension (Free Base) 0.5% Methylcellulose + 0.2% Tween 80 in H₂OPO>100 mg/kgIdeal for high-dose oral gavage in efficacy models; relies on GI tract dissolution.

Experimental Protocols: Vehicle Formulation

Note: All procedures must be performed under sterile conditions in a biosafety cabinet.

Protocol A: Aqueous Formulation via In Situ Salt Formation (For IV/IP Dosing)

Objective: Generate a 2.0 mg/mL solution without organic solvents.

  • Weighing: Accurately weigh 10.0 mg of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine free base into a sterile glass vial.

  • Protonation: Add 37.4 µL of 1.0 N HCl (1.0 molar equivalent). Vortex vigorously for 60 seconds. The compound will transition from a pale-yellow solid to a highly soluble hydrochloride salt.

  • Dilution: Add 4.96 mL of sterile 0.9% Saline or 1X PBS.

  • pH Adjustment: Check the pH using micro-pH paper. If the pH is below 5.0, add 0.1 N NaOH dropwise until the pH reaches 5.5 - 6.0. (Do not exceed pH 7.0, or the free base will precipitate).

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Storage: Use immediately or store at -20°C for up to 2 weeks.

Protocol B: Co-Solvent Lipidic Formulation (For High-Dose IP/PO Dosing)

Objective: Generate a 5.0 mg/mL solution of the free base.

  • Solubilization: Weigh 25.0 mg of the free base into a vial. Add 0.5 mL of sterile DMSO (10% final volume). Vortex until completely dissolved (clear yellow solution).

  • Stabilization: Add 2.0 mL of PEG300 (40% final volume). Vortex for 30 seconds. PEG acts as a cosolvent to prevent shock-precipitation.

  • Surfactant Addition: Add 0.25 mL of Tween 80 (5% final volume). Vortex thoroughly.

  • Aqueous Phase: While sonicating the vial in a water bath, add 2.25 mL of 0.9% Saline (45% final volume) dropwise.

  • Sterilization: Filter through a 0.45 µm PTFE syringe filter (0.22 µm may clog due to viscosity).

In Vivo Dosing Methodologies

Workflow Start Compound: 7256-95-3 (Free Base) Solubility Assess Target Dose & Route (IV vs. PO/IP) Start->Solubility Form1 Protocol A: Aqueous Salt (100% Saline, pH 5.5) Solubility->Form1 IV Route (<15 mg/kg) Form2 Protocol B: Co-Solvent (DMSO/PEG300/Tween/Saline) Solubility->Form2 IP/PO Route (>15 mg/kg) Filter Sterile Filtration (0.22 µm or 0.45 µm) Form1->Filter Form2->Filter Dosing In Vivo Administration (Mice: 20-25g) Filter->Dosing Analysis Downstream Analysis (BLI Imaging / Kinase PD Markers) Dosing->Analysis

Diagram 2: Experimental workflow from formulation selection to in vivo administration.

Step-by-Step Administration Guide (Murine Model, 20g Body Weight)

1. Intravenous (IV) Injection (Tail Vein)

  • Optimal Vehicle: Protocol A (Aqueous Salt).

  • Volume Limit: 5 mL/kg (100 µL per 20g mouse).

  • Procedure: Warm the mouse using a heat lamp to dilate the lateral tail veins. Restrain the mouse. Using a 27G to 30G needle, inject the formulation smoothly over 3-5 seconds.

  • Causality: IV administration bypasses the gastrointestinal tract and hepatic first-pass metabolism, providing immediate 100% bioavailability. This is critical when utilizing the compound for rapid bioluminescence kinetic studies[7].

2. Intraperitoneal (IP) Injection

  • Optimal Vehicle: Protocol A or Protocol B.

  • Volume Limit: 10 mL/kg (200 µL per 20g mouse).

  • Procedure: Restrain the mouse exposing the ventral abdomen. Tilt the head downward at a 30-degree angle to shift organs cranially. Insert a 25G to 27G needle into the lower right quadrant at a 45-degree angle. Aspirate slightly to ensure no organ puncture, then inject.

  • Causality: IP dosing offers a slower absorption profile than IV, ideal for sustained kinase inhibition over a 4-8 hour pharmacokinetic window[5].

3. Oral Gavage (PO)

  • Optimal Vehicle: Protocol B or Methylcellulose Suspension.

  • Volume Limit: 10 mL/kg (200 µL per 20g mouse).

  • Procedure: Use a 20G to 22G bulb-tipped gastric gavage needle. Measure the needle from the mouth to the last rib. Restrain the mouse by the scruff to align the esophagus and stomach, gently pass the needle, and administer the dose.

  • Causality: Required for assessing the oral bioavailability of the pyrazin-2-amine scaffold in chronic oncology or autoimmune efficacy models[6].

References

  • Karpetsky, T. P., & White, E. H. (1973). The synthesis of Cypridina etioluciferamine and the proof of the structure of Cypridina luciferin. Tetrahedron, 29(23), 3761-3773.[Link]

  • Tsuji, F. I., Barnes, A. T., & Case, J. F. (1972). Induction of Bioluminescence Capability in the Marine Fish, Porichthys Notatus, by Vargula (Crustacean) [14C]Luciferin and Unlabelled Analogues. Journal of Experimental Biology.[Link]

  • Goto, T. (1968). Chemistry of Bioluminescence. Pure and Applied Chemistry, 17(3-4), 421-442.[Link]

  • Cormier, M. J., Crane, J. M., & Nakano, Y. (1967). Evidence for the identity of the luminescent systems of Porichthys porosissimus (fish) and Cypridina hilgendorfii (crustacean). Biochemical and Biophysical Research Communications, 29(5), 747-752.[Link]

  • European Patent Office. (2011). Compounds as syk kinase inhibitors (EP 2489663 A1).
  • United States Patent and Trademark Office. (2019).
  • Molaid Chemical Database. (n.d.). 2-Amino-3-(3-amino-propyl)-5-(3-indolyl)pyrazin | 7256-95-3. [Link]

Sources

Method

Application Note: Orthogonal Profiling of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine Using Cell Viability and Proliferation Assays

Executive Summary The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS 7256-95-3) is a pyrazine-indole derivative representative of a structural class frequently utilized in targeted small-molecule discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS 7256-95-3) is a pyrazine-indole derivative representative of a structural class frequently utilized in targeted small-molecule discovery (e.g., kinase inhibition and receptor modulation). When evaluating novel small molecules, relying on a single phenotypic readout often leads to misinterpretation of a compound's true mechanism of action.

This application note provides a rigorous, self-validating protocol matrix designed for researchers and drug development professionals. By coupling an ATP-dependent metabolic viability assay with a de novo DNA synthesis proliferation assay, researchers can definitively distinguish whether 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine acts as a cytotoxic agent (inducing cell death) or a cytostatic agent (halting the cell cycle).

Mechanistic Rationale & Self-Validating System Design (E-E-A-T)

To ensure scientific integrity, experimental choices must be grounded in biological causality rather than empirical habit. We employ two orthogonal assays to create a self-validating system:

  • Metabolic Viability via ATP Quantitation: We utilize the [1]. This assay relies on the ATP-dependent conversion of luciferin to oxyluciferin by a proprietary luciferase. Causality: Because ATP is strictly maintained in living cells and rapidly degrades upon necrosis or apoptosis, luminescence is directly proportional to the number of metabolically active cells.

  • True Proliferation via EdU Incorporation: We utilize a 5-ethynyl-2'-deoxyuridine (EdU) Click-Chemistry assay [2]. Causality: EdU is a thymidine analog containing an alkyne group. During the S-phase of the cell cycle, DNA polymerase incorporates EdU into newly synthesized DNA. A subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction covalently attaches a fluorescent azide. Unlike metabolic assays, this directly measures DNA replication, allowing the identification of purely cytostatic compounds that halt proliferation without immediately depleting ATP.

The Self-Validating Matrix

A protocol is only as trustworthy as its controls. This workflow requires:

  • Vehicle Control (0.1% DMSO): Establishes the 100% baseline.

  • Positive Cytotoxic Control (e.g., 1 µM Staurosporine): Validates the dynamic range of the ATP assay.

  • Positive Cytostatic Control (e.g., 10 µM Aphidicolin): A DNA polymerase inhibitor that validates the EdU assay's sensitivity to S-phase arrest.

Mechanism Compound 3-(3-aminopropyl)-5- (1H-indol-3-yl)pyrazin-2-amine Target Intracellular Target (e.g., Kinase Inhibition) Compound->Target Metabolism Metabolic Arrest (Decreased ATP) Target->Metabolism Cytotoxicity DNA Halted DNA Synthesis (No EdU Incorporation) Target->DNA Cytostasis Readout1 Luminescence Drop (CellTiter-Glo) Metabolism->Readout1 Readout2 Fluorescence Drop (Click Chemistry) DNA->Readout2

Mechanistic pathways distinguishing metabolic viability (ATP) and true proliferation (EdU) readouts.

Experimental Workflows & Methodologies

Cell Culture and Compound Preparation

Note: Prior to any assay, ensure cell lines are authenticated via STR profiling and confirmed mycoplasma-free, adhering to the [3].

  • Compound Stock: Dissolve 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed into opaque-walled 96-well plates (for luminescence) and clear-bottom 96-well plates (for EdU imaging/flow) at a density of 2,000–5,000 cells/well in 90 µL of complete media.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in complete media (10X final concentration). Add 10 µL of the drug dilutions to the 90 µL of cells. The final DMSO concentration must not exceed 0.3% (v/v) to prevent solvent-induced toxicity. Incubate for 72 hours.

Workflow Day1 Day 1: Cell Seeding (96/384-well plates) Day2 Day 2: Compound Treatment (Serial Dilution, 72h) Day1->Day2 Split Assay Selection Day2->Split CTG CellTiter-Glo Assay Add Reagent -> Mix -> Read Split->CTG Viability EdU EdU Assay Pulse -> Fix -> Click -> Read Split->EdU Proliferation

Step-by-step experimental workflow for parallel viability and proliferation screening.

Protocol A: ATP-Luminescent Viability Assay
  • Equilibration (Critical Step): Remove the assay plate and the reconstituted CellTiter-Glo reagent from the incubator/fridge and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause severe edge effects and data artifacts.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent directly to each well containing 100 µL of media/cells.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis and ATP release.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second per well).

Protocol B: EdU Click-Chemistry Proliferation Assay
  • EdU Pulse: 2–4 hours prior to the end of the 72-hour compound treatment, add EdU directly to the culture media to a final concentration of 10 µM. Incubate at 37°C.

  • Fixation: Remove media and wash cells once with PBS. Add 100 µL of 4% paraformaldehyde (PFA) in PBS per well. Incubate for 15 minutes at RT.

  • Permeabilization: Remove PFA, wash with PBS, and add 100 µL of 0.3% Triton X-100 in PBS for 15 minutes at RT. Causality: Permeabilization is required for the bulky fluorescent azide and copper catalyst to access the nuclear DNA.

  • Click Reaction: Remove permeabilization buffer and wash twice with 3% BSA in PBS. Add 50 µL of Click Reaction Cocktail (containing 1X PBS, 4 mM CuSO₄, 2 µM Alexa Fluor 488 Azide, and 100 mM Sodium Ascorbate).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, driving the cycloaddition between the EdU alkyne and the fluorophore azide.

  • Incubation & Wash: Incubate for 30 minutes at RT, protected from light. Wash three times with PBS.

  • Readout: Counterstain nuclei with Hoechst 33342 (1 µg/mL) and analyze via high-content fluorescence imaging or flow cytometry.

Data Presentation & Interpretation

To accurately profile 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, quantitative data from both assays should be normalized to the vehicle control (set to 100%) and plotted using a 4-parameter logistic non-linear regression model to derive IC₅₀ (inhibitory concentration) and GI₅₀ (growth inhibition) values.

Assay TypePrimary ReadoutBiological TargetExpected IC₅₀/GI₅₀ RangeSignal-to-BackgroundInterpretation of Signal Drop
CellTiter-Glo Luminescence (RLU)Intracellular ATP0.1 - 10 µM> 100:1Cytotoxicity / Cell Death
EdU Click Fluorescence (MFI)De novo DNA Synthesis0.05 - 5 µM> 50:1Cytostasis / Cell Cycle Arrest

Diagnostic Matrix:

  • If EdU IC₅₀ << CellTiter-Glo IC₅₀ : The compound is primarily cytostatic. It halts DNA replication at lower doses without immediately killing the cell.

  • If EdU IC₅₀ ≈ CellTiter-Glo IC₅₀ : The compound is acutely cytotoxic, causing rapid cell death that simultaneously shuts down both DNA synthesis and ATP production.

References

  • Li, D., et al. (2020). An EdU-based flow cytometry assay to evaluate T lymphocyte proliferation. BMC Immunology. Retrieved from[Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. Retrieved from[Link]

Application

Application Note: Electrophysiological Characterization of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine using Patch-Clamp Technique

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the functional characterization of the novel compound, 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the functional characterization of the novel compound, 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, using manual and automated patch-clamp electrophysiology. The protocols outlined herein are optimized for assessing the compound's interaction with voltage-gated ion channels, with a particular focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical target in cardiac safety pharmacology.

Introduction: The Rationale for Patch-Clamp Analysis

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine belongs to the indole-pyrazine class of heterocyclic compounds. This structural motif is present in a variety of biologically active molecules with a wide range of therapeutic potentials, including roles as kinase inhibitors and receptor modulators. Given the diverse activities of related compounds, a thorough understanding of its effects on ion channels is paramount for any therapeutic development program.

Patch-clamp electrophysiology remains the gold standard for studying the effects of novel chemical entities on ion channel function.[1][2] It provides unparalleled resolution, allowing for the direct measurement of ion flow through cell membranes and the precise characterization of how a compound modulates this activity. This application note will detail the necessary steps to perform whole-cell voltage-clamp recordings to determine the potency and mechanism of action of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine.

Pre-Experimental Considerations

Compound Preparation

The compound, 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3), should be sourced from a reputable supplier.[3] For electrophysiological experiments, a stock solution of 10-100 mM in dimethyl sulfoxide (DMSO) is recommended. Subsequent dilutions to the final working concentrations should be made in the extracellular recording solution. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid non-specific effects on ion channel function.

Cell Line Selection

The choice of expression system is critical for isolating the activity of the ion channel of interest. For these protocols, we will use a human embryonic kidney (HEK293) cell line stably expressing the hERG (KCNH2) channel. These cells provide a robust and reliable system for studying hERG channel pharmacology with minimal interference from endogenous ion channel currents.

Experimental Protocols

Materials and Reagents
Equipment Reagents
Patch-clamp amplifier and digitizerCell culture medium (DMEM)
Microscope (inverted)Fetal Bovine Serum (FBS)
MicromanipulatorsPenicillin-Streptomycin
Perfusion systemTrypsin-EDTA
Borosilicate glass capillariesPoly-L-lysine
Pipette puller and polisherExtracellular Solution (in mM):
Data acquisition software140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose
Intracellular Solution (in mM):
130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP

Note: The pH of all solutions should be adjusted to 7.4 for extracellular and 7.2 for intracellular with NaOH and KOH respectively. The osmolarity should be verified and adjusted to ~310 mOsm for extracellular and ~290 mOsm for intracellular solutions.

Cell Culture
  • Maintain HEK293 cells stably expressing hERG channels in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • For patch-clamp experiments, plate cells onto poly-L-lysine coated glass coverslips at a low density to allow for the isolation of single cells.

  • Use cells for recording 24-48 hours after plating.

Whole-Cell Voltage-Clamp Recording

The whole-cell patch-clamp configuration allows for the control of the membrane voltage while measuring the resulting current flow across the entire cell membrane.[2]

Step-by-Step Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Approach: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, approach a single, healthy cell with the recording pipette.

  • Seal Formation: Apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[2]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocol: To assess the effect of the compound on hERG channels, a specific voltage protocol is applied. A common protocol involves a depolarizing step to activate the channels, followed by a step to a more negative potential to measure the characteristic tail current.

    • Hold the cell at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to measure the tail current.

  • Compound Application: Once a stable baseline recording is established, apply 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine at increasing concentrations using the perfusion system. Allow for steady-state block to be reached at each concentration before proceeding to the next.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293-hERG Cell Culture Form_Seal Form Gigaohm Seal Cell_Culture->Form_Seal Solution_Prep Prepare Intra/Extra Cellular Solutions Solution_Prep->Form_Seal Compound_Prep Prepare Compound Stock & Dilutions Apply_Compound Apply Compound (Concentration-Response) Compound_Prep->Apply_Compound Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline hERG Current Whole_Cell->Record_Baseline Record_Baseline->Apply_Compound Record_Block Record hERG Current Block Apply_Compound->Record_Block Measure_Current Measure Peak Tail Current Record_Block->Measure_Current Calculate_Block Calculate % Inhibition Measure_Current->Calculate_Block Fit_Curve Fit Concentration-Response Curve Calculate_Block->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: Workflow for hERG channel characterization.

Data Analysis and Interpretation

Quantifying Channel Inhibition

The primary measure of the compound's effect is the percentage of block of the hERG tail current at each concentration. This is calculated as:

% Block = (1 - (I_compound / I_baseline)) * 100

Where I_compound is the peak tail current in the presence of the compound and I_baseline is the peak tail current before compound application.

Determining the IC50

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the compound. This is determined by fitting the concentration-response data to the Hill equation:

% Block = 100 / (1 + (IC50 / [Compound])^n)

Where [Compound] is the concentration of the compound and n is the Hill coefficient.

Parameter Description
IC50 The concentration of the compound that produces 50% of the maximal inhibition.
Hill Coefficient (n) Provides an indication of the steepness of the concentration-response curve and potential cooperativity of binding.

Diagram: hERG Channel Gating and Block

G Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactive Inactive Open->Inactive Inactivation Blocked Blocked Open->Blocked Compound Binding Inactive->Open Recovery Blocked->Open Unbinding

Caption: Simplified state diagram of hERG channel gating.

Troubleshooting

Problem Possible Cause Solution
Unstable Seal Poor cell health; Debris on cell surface or pipette tipUse healthy, low-passage cells; Fire-polish pipette tips; Ensure clean solutions
Low Current Amplitude Low channel expression; High series resistanceUse a cell line with robust channel expression; Compensate for series resistance electronically
Run-down of Current Channel instability; Dialysis of essential intracellular componentsAllow for stable whole-cell recording before applying compound; Include ATP and GTP in intracellular solution
Inconsistent Results Compound precipitation; Inaccurate dilutionsVisually inspect solutions for precipitation; Prepare fresh dilutions for each experiment

Conclusion

The protocols described in this application note provide a robust framework for the electrophysiological characterization of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine. By employing whole-cell patch-clamp techniques, researchers can obtain high-quality data to determine the compound's potency and potential liabilities related to ion channel modulation. This information is critical for making informed decisions in the drug discovery and development process.

References

  • Patch Clamping: An Introductory Guide to Patch Clamp Electrophysiology. Wiley. Available at: [Link]

  • Introduction to Patch-Clamp Electrophysiology. Precisionary. Available at: [Link]

  • The Patch Guide. SWHarden.com. Available at: [Link]

  • Patch Clamp Electrophysiology: Methods and Protocols. Google Books.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

Sources

Method

Application Note: Intravenous Formulation Strategy and Protocol for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Executive Summary & Physicochemical Rationale The development of an intravenous (IV) formulation for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine presents a classic pre-formulation challenge. The active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The development of an intravenous (IV) formulation for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine presents a classic pre-formulation challenge. The active pharmaceutical ingredient (API) is a lipophilic weak base. The primary aliphatic amine on the propyl chain (estimated pKa ~10.2) and the pyrazine amine (estimated pKa ~2.5) render the molecule predominantly cationic at physiological pH. However, the highly lipophilic indole and pyrazine core structures (estimated LogP ~3.5) drive aqueous insolubility and a high propensity for aggregation.

For IV administration, a formulation must not only achieve the target therapeutic concentration (e.g., 10 mg/mL) in the vial but also maintain complete solubility upon rapid dilution into the bloodstream (pH 7.4). Failure to maintain solution integrity post-injection results in drug precipitation, leading to severe adverse events such as phlebitis or pulmonary embolism[1].

Excipient Selection: The Causality of Complexation

Standard aqueous buffers are insufficient for this API. When screening solubilizing excipients, formulation scientists typically evaluate cosolvents (e.g., Polyethylene Glycol 400) and complexing agents.

While cosolvents like PEG 400 can achieve high solubility for lipophilic drugs by lowering the dielectric constant of the vehicle[2], they frequently fail the critical dilution integrity test. Upon IV injection, the cosolvent rapidly partitions into the massive aqueous volume of the blood; the local dielectric constant spikes, and the un-complexed lipophilic drug immediately precipitates[1].

To circumvent this, Sulfobutylether-β-cyclodextrin (SBECD / Captisol®) is the optimal vehicle. SBECD provides a synergistic, dual-interaction mechanism ideal for weak bases:

  • Hydrophobic Inclusion: The lipophilic indole/pyrazine core is sequestered within the hydrophobic cyclodextrin cavity.

  • Electrostatic Stabilization: The protonated 3-aminopropyl group forms strong ionic bonds with the polyanionic sulfobutyl ether substituents on the cyclodextrin ring[3].

This dual-mechanism prevents precipitation upon dilution. As the complex enters the bloodstream, the API dissociates gradually and is safely sequestered by plasma proteins. Furthermore, SBECD is eliminated safely via glomerular filtration and significantly reduces the hemolytic potential of IV formulations compared to surfactant-based vehicles[4][5].

FormulationLogic API API Profiling Weak Base (pKa ~10.2) Excipient Excipient Screening Strategy API->Excipient Cosolvent Cosolvent System (e.g., 40% PEG 400) Excipient->Cosolvent Hydrophobic Cyclodextrin Inclusion Complexation (e.g., 20% SBECD) Excipient->Cyclodextrin Electrostatic & Hydrophobic Dilution Self-Validation: Dilution Integrity Test Cosolvent->Dilution Cyclodextrin->Dilution Fail Precipitation (Unsafe for IV) Dilution->Fail Rapid partitioning Pass Clear Solution (Safe IV Infusion) Dilution->Pass Controlled dissociation

Figure 1: Logical decision tree for the IV formulation of a lipophilic weak base.

Pre-Formulation Data Summary

Prior to finalizing the protocol, excipient screening was conducted to validate the causality of the formulation logic. The data below demonstrates why complexation was selected over cosolvency.

Table 1: Pre-Formulation Excipient Screening (Target: 10 mg/mL)

Vehicle SystempHEquilibrium Solubility (mg/mL)Dilution Integrity (1:10 in PBS pH 7.4)Conclusion
Water for Injection (WFI)4.5< 0.1N/AInsufficient solubility
40% v/v PEG 4004.515.2Heavy Precipitation Unsafe for IV administration
10% w/v Tween 804.58.5Cloudy / Micellar AggregationHigh risk of anaphylaxis/hemolysis
20% w/v SBECD 4.5 > 25.0 Clear Solution (A600 < 0.01) Optimal IV Candidate

Step-by-Step Experimental Protocol

Objective: Prepare a 10 mg/mL IV solution of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in 20% w/v SBECD.

Phase 1: Vehicle Preparation

Causality: A 10 mM Citrate buffer at pH 4.5 is utilized. This pH is >5 units below the primary amine's pKa, ensuring 100% ionization to maximize the electrostatic interaction with SBECD, while remaining well within the acceptable physiological tolerability range for central IV infusion.

  • Weigh exactly 20.0 g of SBECD (Captisol®).

  • Transfer to a sterile compounding vessel and add 75 mL of Water for Injection (WFI).

  • Add 10 mM Sodium Citrate. Stir at 400 rpm until the SBECD is completely dissolved (approx. 15 minutes).

  • Self-Validation Step: Measure the pH. Polyanionic cyclodextrins can slightly shift buffer capacity. Adjust to exactly pH 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH.

Phase 2: API Compounding & Complexation

Causality: Inclusion complex formation is an equilibrium process governed by the association constant ( Ka​ ). Prolonged mechanical stirring is required to ensure the lipophilic core fully enters the cyclodextrin cavity.

  • Slowly add 1.0 g of the API to the vortex of the stirring vehicle.

  • Cover the vessel with amber foil. Rationale: Indole derivatives are frequently susceptible to photo-degradation.

  • Stir at 500 rpm for 2 hours at ambient temperature (20-25°C).

  • Self-Validation Step: Perform a visual inspection against a stark black/white background. The solution must be entirely free of undispersed API particulates.

Phase 3: Self-Validating Quality Control

Causality: An IV formulation is only viable if it is isotonic (to prevent hemolysis) and survives the transition from the vial to the vein.

  • Volume Adjustment: QS the solution to exactly 100.0 mL with WFI.

  • Osmolality Check: Measure the solution using a freezing-point depression osmometer.

    • Target: 280–320 mOsm/kg.

    • Note: 20% SBECD contributes significantly to osmolality (~150-200 mOsm/kg). If the final reading is hypotonic, titrate with sterile NaCl until isotonicity is achieved.

  • Dilution Integrity Test: Dilute 1.0 mL of the formulated solution into 9.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) incubated at 37°C. Measure the absorbance at 600 nm using a UV-Vis spectrophotometer. An A600​<0.05 confirms the absence of sub-visible precipitation, validating the formulation's safety for IV infusion.

Phase 4: Sterilization & Storage

Causality: Polyethersulfone (PES) membranes are mandated for this step. PES exhibits exceptionally low non-specific binding compared to Nylon or Cellulose Acetate, ensuring no loss of the lipophilic API during sterilization.

  • In a certified Class II Biosafety Cabinet, pass the solution through a 0.22 µm sterile PES syringe filter into sterile, depyrogenated Type I glass vials.

  • Seal with Teflon-coated butyl rubber stoppers and aluminum crimps.

  • Self-Validation Step: Perform pre- and post-filtration HPLC assays to confirm 100% drug recovery and absence of filter-binding.

Stability Profiling

To ensure the trustworthiness of the formulated complex, accelerated stability testing must be conducted. The electrostatic and hydrophobic shielding provided by SBECD typically protects the labile regions of the API from hydrolytic and oxidative degradation[3].

Table 2: Accelerated Stability Profile (10 mg/mL API in 20% SBECD, pH 4.5)

Time PointStorage ConditionAssay (% Label Claim)Chromatographic Purity (%)pH ShiftOsmolality (mOsm/kg)
Initial (T=0)Ambient100.0%99.8%4.50295
1 Month40°C / 75% RH99.5%99.6%4.52296
3 Months40°C / 75% RH98.9%99.2%4.55295
6 Months40°C / 75% RH98.2%98.9%4.58298

Sources

Application

Application Note: Advanced Crystallization Strategies for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine Structural Analysis

Introduction & Structural Rationale The structural elucidation of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine via Single-Crystal X-Ray Diffraction (SCXRD) presents a unique crystallographic challenge. The molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The structural elucidation of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine via Single-Crystal X-Ray Diffraction (SCXRD) presents a unique crystallographic challenge. The molecule features a rigid, planar 5-(1H-indol-3-yl)pyrazin-2-amine core capable of extensive π−π stacking and hydrogen bonding, coupled with a highly flexible 3-aminopropyl chain. This high conformational entropy often leads to polymorphism, twinning, or the formation of amorphous solids rather than diffraction-quality single crystals.

As an Application Scientist, the goal is to bypass trial-and-error by designing a causality-driven crystallization strategy. This guide details a systematic approach to isolating single crystals suitable for high-resolution structural analysis, leveraging physicochemical profiling, salt screening, and vapor diffusion techniques.

Physicochemical Profiling & Causality in Experimental Design

Before initiating crystallization, evaluating the physicochemical properties of the target compound is critical to dictate solvent and counterion selection.

Table 1: Physicochemical Profile & Crystallographic Implications

Structural FeaturePropertyCrystallographic Implication
Primary Amine Basic (pKa ~10.2)Strong H-bond donor/acceptor. Prone to capturing atmospheric CO2​ . Ideal site for salt formation.
Aminopyrazine Weakly Basic (pKa ~2.5)Participates in planar H-bonding networks.
Indole NH H-bond DonorFacilitates intermolecular dimerization or solvent inclusion.
Aminopropyl Chain High FlexibilityIncreases conformational entropy, hindering tight crystal packing.
The Causality of Salt Screening

Because the free base contains a highly flexible and basic primary amine, it often resists crystallization. Converting the free base into a salt restricts the conformational freedom of the aminopropyl chain through strong, directional ionic interactions. According to established thermodynamic protocols, successful salt formation requires the pKa difference ( ΔpKa ) between the basic active pharmaceutical ingredient (API) and the counter-acid to be greater than 3[1]. Furthermore, salt formation modifies the crystal form, melting point, and mechanical properties, significantly increasing the probability of yielding robust, diffraction-quality crystals[2].

The Causality of Vapor Diffusion

For milligram-scale samples where the free base must be analyzed, vapor diffusion is the premier method for small molecule crystallization[3]. It relies on the gradual movement of a volatile anti-solvent vapor into a droplet containing the compound dissolved in a less volatile primary solvent[3]. This slow, thermodynamically controlled increase in supersaturation minimizes rapid nucleation, thereby promoting the growth of larger, well-defined single crystals rather than microcrystalline powders[4].

Experimental Workflow

CrystallizationWorkflow A API Synthesis (Free Base) B Physicochemical Profiling A->B C Salt Screening (ΔpKa > 3) B->C High Flexibility D Vapor Diffusion (Anti-Solvent) B->D Rigid Analogs C->D E Slow Cooling (Mixed Solvent) C->E F SCXRD Analysis (Structure Solution) D->F E->F

Logical workflow for the crystallization of flexible aminopyrazine derivatives.

Protocol 1: In-Situ Salt Screening and Crystallization

This protocol utilizes a stoichiometric addition of pharmaceutically acceptable acids to form crystalline salts, locking the flexible aminopropyl chain into a predictable lattice.

Materials:

  • Target compound: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (Free base, >98% purity)

  • Counter-acids: Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), p-Toluenesulfonic acid (TsOH).

  • Solvents: Methanol (MeOH), Isopropanol (IPA).

Step-by-Step Methodology:

  • Preparation of API Stock: Dissolve 50 mg of the free base in 1.0 mL of a moderately polar solvent (e.g., MeOH or IPA) in a 4 mL glass vial to create a near-saturated solution.

    • Self-Validation Step: Ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter. Particulate matter acts as unwanted nucleation sites, leading to polycrystalline clusters instead of single crystals.

  • Acid Stoichiometry: Calculate the molar equivalent of the target compound. Add 1.05 equivalents of the selected counter-acid (e.g., 1M HCl in diethyl ether) dropwise under gentle stirring.

  • Maturation/Aging: Seal the vial and subject the solution to temperature cycling (e.g., 50°C to 5°C at 0.5°C/min) using a controlled crystallizer. The slow cooling gradient allows the solution to reach the critical point of nucleation gradually, preventing rapid precipitation[5].

  • Isolation: If a precipitate forms, isolate via centrifugation. If no solid is observed, uncap the vial and pierce the septum with a needle to allow for slow evaporation[5].

Protocol 2: Vapor Diffusion (Anti-Solvent) Crystallization

When the free base must be analyzed without salt formation, vapor diffusion is employed to manage the high solubility and prevent the compound from "oiling out" (liquid-liquid phase separation).

Solvent System Selection: The primary solvent must have a higher boiling point than the precipitant (anti-solvent), and the compound must be nearly insoluble in the anti-solvent[4].

Table 2: Recommended Binary Solvent Systems for Vapor Diffusion

Primary Solvent (Good)Anti-Solvent (Precipitant)Rationale
Dimethyl Sulfoxide (DMSO)Ethyl Acetate (EtOAc)DMSO breaks strong H-bond networks; EtOAc diffuses slowly.
Dichloromethane (DCM)Pentane or HexaneDCM evaporates while pentane diffuses, driving supersaturation[3].
Methanol (MeOH)Diethyl Ether ( Et2​O )Ideal for polar amine free bases; Et2​O rapidly lowers solubility.

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 5-10 mg of the compound in 0.2 - 0.5 mL of the primary solvent (e.g., MeOH) in a 1-dram (4 mL) open glass vial. The solution should be concentrated but not supersaturated.

  • Outer Vial Preparation: Place the 1-dram vial inside a larger 20 mL scintillation vial. Add 3-5 mL of the anti-solvent (e.g., Diethyl Ether) to the outer vial[4]. Ensure the anti-solvent level is strictly below the rim of the inner vial.

  • Chamber Sealing: Tightly cap the outer 20 mL vial. Seal the cap with Parafilm to ensure a closed thermodynamic system.

  • Equilibration: Store the setup in an undisturbed, vibration-free environment at a constant temperature (e.g., 20°C). Over 3 to 14 days, the more volatile anti-solvent will diffuse through the vapor phase into the inner vial, slowly lowering the solubility of the compound and inducing nucleation[4].

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least two dimensions) are observed, harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation of the crystal lattice prior to mounting on the diffractometer loop.

Troubleshooting & Self-Validating Systems

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a viscous oil rather than crystals, the supersaturation rate is too high, or the solvent system is incompatible. Correction: Change the anti-solvent to one with a lower vapor pressure, or lower the crystallization temperature to slow the diffusion kinetics[5].

  • Microcrystalline Powders: Indicates rapid nucleation. Correction: Dilute the initial inner vial solution by 20% or use a smaller orifice for vapor exchange (e.g., placing a pierced cap on the inner vial).

  • Self-Validation via Polarized Light Microscopy (PLM): Before submitting for SCXRD, examine the harvested solids under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinction) when the polarizer is rotated. If the crystal does not completely go dark at specific angles, it is likely twinned or polycrystalline, necessitating a recrystallization step.

Sources

Technical Notes & Optimization

Troubleshooting

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine degradation and stability at room temperature

As a Senior Application Scientist, I understand you're working with 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine and require a thorough technical guide on its stability and degradation at room temperature. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand you're working with 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine and require a thorough technical guide on its stability and degradation at room temperature. This document is structured to serve as a comprehensive resource, offering not only troubleshooting protocols but also the fundamental scientific rationale to empower your research and development activities.

Technical Support Center: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

A Guide to Understanding and Mitigating Room Temperature Degradation

The stability of any active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. For a molecule such as 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, which possesses several reactive moieties—a primary amine, an indole ring, and a pyrazine core—a comprehensive understanding of its behavior at room temperature is crucial for ensuring accurate experimental outcomes and predicting its shelf-life.

This guide will navigate you through prevalent stability challenges, furnish validated assessment protocols, and propose effective strategies to minimize degradation.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial inquiries regarding the stability of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine.

Q1: My freshly prepared stock solution of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in DMSO is exhibiting a color change from pale yellow to a faint pinkish-brown after being left at room temperature for a day. What is occurring?

A1: This observation is a characteristic indication of oxidative degradation. The indole ring system is notably susceptible to oxidation, which can result in the formation of colored oligomeric or polymeric species.[1][2][3] The primary amine also represents a potential site for oxidation.[4][5] Room temperature conditions, particularly with exposure to light and atmospheric oxygen, can expedite these processes. It is strongly advised to prepare fresh solutions for each experiment. If storage is unavoidable, it is best to aliquot your stock solution and store it at -20°C or -80°C, shielded from light.

Q2: I am observing a new, more polar peak in my HPLC analysis of a sample that has been on the laboratory bench for several hours. What could this be?

A2: The emergence of a more polar peak frequently suggests the formation of an N-oxide or a hydroxylated species. The nitrogen atoms in the pyrazine ring and the primary amine are vulnerable to oxidation, leading to the formation of N-oxides. The indole ring can also undergo hydroxylation.[6] These chemical modifications increase the molecule's polarity, causing it to elute earlier from a reverse-phase HPLC column. To corroborate this, you might consider employing LC-MS analysis to ascertain the mass of the new peak. An increase of 16 Da would be indicative of an oxidation event.

Q3: Can the pH of my aqueous buffer influence the stability of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine?

A3: Absolutely. The aminopropyl side chain possesses a basic pKa, and its protonation state is contingent on the pH. In acidic conditions, the primary amine will be protonated (-NH3+), which can afford some protection against certain oxidative pathways. However, acidic conditions may foster other degradation routes, such as hydrolysis, though this is less prevalent for this particular structure. Conversely, at neutral or basic pH, the free amine is more nucleophilic and potentially more prone to oxidation. It is imperative to conduct forced degradation studies across a spectrum of pH values (e.g., pH 3, 7, and 9) to comprehend the compound's stability within your specific experimental buffer.[7][8][9]

Q4: I am utilizing this compound in a cell-based assay. Could the cell culture medium itself be a factor in its degradation?

A4: Yes, this is a significant consideration. Cell culture media are intricate mixtures that contain salts, amino acids, vitamins, and often fetal bovine serum (FBS). Certain components within the media, such as riboflavin, can function as photosensitizers, accelerating degradation when exposed to light. Moreover, enzymes present in FBS could potentially metabolize the compound. It is prudent to conduct a control experiment where you incubate the compound in the complete cell culture medium (with and without cells) for the duration of your assay and analyze for degradation using HPLC or LC-MS.

Part 2: Troubleshooting Guide - A Deeper Investigation into Degradation Issues

This section offers a systematic approach to identifying and resolving stability-related problems.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptoms:

  • A marked reduction in the peak area of the parent compound in HPLC analysis over a brief period (hours to a day) at room temperature.

  • The appearance of multiple new peaks in the chromatogram.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid compound loss.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in dose-response curves between experiments conducted on different days.

  • A progressive decline in the compound's potency over time.

Potential Causes & Mitigation Strategies:

Potential Cause Explanation Mitigation Strategy
Stock Solution Degradation The concentrated stock solution, even when frozen, may degrade during freeze-thaw cycles or from repeated exposure to room temperature.Prepare single-use aliquots of your stock solution. Thaw one aliquot per experiment and discard any remaining portion.
Working Solution Instability The compound may be unstable in the final assay buffer or cell culture medium at 37°C.Protocol: Conduct a time-course stability study in your final assay buffer at the experimental temperature. Incubate the compound for 0, 2, 4, 8, and 24 hours. Analyze the samples by HPLC to quantify the remaining parent compound. If significant degradation (>10%) is observed within the assay timeframe, consider preparing fresh working solutions immediately prior to their addition to the assay plate.
Adsorption to Labware The compound may adsorb to the surfaces of plasticware (e.g., pipette tips, microplates), thereby reducing the effective concentration.Utilize low-adhesion microplates and pipette tips. The inclusion of a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer can also aid in minimizing non-specific binding.

Part 3: Experimental Protocols for Stability Assessment

A proactive approach to understanding the stability of your compound is always the most effective strategy. The following are standardized protocols for assessing the stability of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine.

Protocol 1: Room Temperature Stability in Different Solvents

Objective: To ascertain the stability of the compound in commonly used solvents at room temperature over a 48-hour period.

Materials:

  • 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

  • HPLC-grade DMSO, Ethanol, Acetonitrile, and Water

  • Amber HPLC vials with caps

  • HPLC system equipped with a C18 column

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • In separate amber HPLC vials, prepare 10 µg/mL solutions of the compound in DMSO, Ethanol, Acetonitrile, and Water.

  • Immediately analyze a "time 0" sample for each solvent by HPLC to establish a baseline peak area.

  • Store the vials on the benchtop at ambient room temperature, shielded from direct light.

  • Analyze samples at 4, 8, 24, and 48 hours.

  • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

Data Interpretation:

Solvent % Remaining at 4h % Remaining at 8h % Remaining at 24h % Remaining at 48h
DMSO
Ethanol
Acetonitrile
Water

This table should be populated with your experimental data.

Protocol 2: Forced Degradation Study

Objective: To identify the principal degradation pathways by subjecting the compound to stress conditions.[10][11]

Materials:

  • 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • 3% H₂O₂ (Oxidative condition)

  • UV lamp (Photolytic condition)

  • Heating block (Thermal condition)

  • LC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • For each condition, mix equal volumes of the compound solution and the stress reagent (or expose to the stress condition).

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Photolytic: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm).

    • Thermal: Heat the solution at 60°C.

  • Incubate the samples for a defined duration (e.g., 24 hours), collecting time points for analysis.

  • Analyze the samples by LC-MS to identify the masses of the degradation products.

Expected Degradation Products Visualization:

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV) Parent 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Oxidation Hydroxylated_Indole Hydroxylated Indole (+16 Da) Parent->Hydroxylated_Indole Oxidation Dimer Dimerization Products Parent->Dimer Photodegradation Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage Photodegradation

Caption: Potential degradation pathways under stress conditions.

By systematically evaluating the stability of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine under a variety of conditions, you can develop robust handling and storage procedures, thereby ensuring the integrity and reproducibility of your experimental data. Should you have any further inquiries, please do not hesitate to contact our technical support team.

References

  • Arora, P., et al. (2015). Microbial Degradation of Indole and Its Derivatives.
  • Fukuoka, T., et al. (2015). Biotransformation of indole in Cupriavidus sp. strain KK10. Bioscience, Biotechnology, and Biochemistry, 79(1), 102-111.
  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 268.
  • Rao, N. (2016). Review of Forced Degradation Studies on the Drugs Containing Hetrocyclic Compound. International Journal of Research in Pharmaceutical and Nano Sciences, 5(1), 1-10.
  • Saraji, M., & Bagheri, H. (1998). Degradation pathway of indole by electroFenton. Journal of Electroanalytical Chemistry, 452(2), 183-188.
  • Berry, D. F., et al. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(1), 180-182.
  • Doležal, M., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(7), 1737.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Szafert, S., et al. (2015).
  • ResolveMass Laboratories. (2024).
  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Meher, C. P., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1109-1121.
  • Sharma, V. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Szafert, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • Al-Ghananeem, A. M. (2010).
  • Sæthre, Ø., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(38), 14211-14224.
  • Davis, J. (2009). Thermal degradation of amines for CO2 capture.
  • Chen, X., et al. (2018). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass, Eastern Kentucky University.
  • ChemicalBook. (n.d.).
  • Pirc, S., et al. (2020).
  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2165.
  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Zhang, J., et al. (2021). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 50(12), 4154-4161.

Sources

Reference Data & Comparative Studies

Validation

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine vs. Standard Indole-Based Kinase Inhibitors: A Comprehensive Technical Guide

Executive Summary & Structural Rationale Indole and oxindole scaffolds are foundational to modern kinase inhibitor design, serving as the core for numerous FDA-approved therapeutics (e.g., Sunitinib) and potent experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Indole and oxindole scaffolds are foundational to modern kinase inhibitor design, serving as the core for numerous FDA-approved therapeutics (e.g., Sunitinib) and potent experimental probes (e.g., Staurosporine, Meridianins)[1]. However, traditional planar indole-based inhibitors frequently suffer from poor aqueous solubility, high lipophilicity, and off-target toxicity driven by promiscuous binding across the kinome.

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a rational structural evolution in the pursuit of selective Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors. By integrating a 2-aminopyrazine hinge-binding motif with an indole core and appending a flexible, polar 3-aminopropyl chain, this molecule overcomes the physicochemical limitations of legacy indole inhibitors [1, 2].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic advantages of this specific triad scaffold, compare its performance metrics against standard indole derivatives, and provide self-validating experimental workflows for robust preclinical evaluation.

Mechanistic Analysis: The "Why" Behind the Structure

To understand the superiority of this compound in specific applications, we must analyze the causality behind its structural components:

  • The 2-Aminopyrazine Core (Hinge Binder): Unlike the lactam ring of Staurosporine or the oxindole of Sunitinib, the 2-aminopyrazine acts as a highly efficient adenine mimetic. The pyrazine nitrogen and the exocyclic primary amine form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH in the kinase hinge region [2, 4].

  • The 1H-Indol-3-yl Moiety (Hydrophobic Anchor): This planar ring projects into the hydrophobic pocket adjacent to the ATP-binding site. Because it is a single indole ring (unlike the bulky indolocarbazole of Staurosporine), it allows for finer tuning of selectivity, avoiding pan-kinase inhibition [1].

  • The 3-Aminopropyl Chain (Solvent Channel Extension): This is the critical differentiator. Standard indole inhibitors often lack a polar extension, leading to aggregation in aqueous media. The 3-aminopropyl group extends directly out of the catalytic cleft into the solvent-exposed region. At physiological pH, the primary amine is protonated, drastically enhancing aqueous solubility and enabling stabilizing salt-bridge formations with acidic residues (Asp/Glu) at the edge of the kinase pocket [3].

G Inhibitor 3-(3-aminopropyl)-5-(1H-indol-3-yl) pyrazin-2-amine Hinge Kinase Hinge Region (Bidentate H-Bonds) Inhibitor->Hinge 2-Aminopyrazine Core Hydrophobic Hydrophobic Pocket (Van der Waals) Inhibitor->Hydrophobic 1H-Indol-3-yl Group Solvent Solvent-Exposed Channel (Salt Bridge / Solvation) Inhibitor->Solvent 3-Aminopropyl Chain

Caption: Structural logic of the inhibitor's specific interactions within the ATP-binding pocket.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between the aminopropyl-pyrazine-indole derivative and standard reference inhibitors.

Property3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amineSunitinib (Standard)Meridianin D (Standard)Staurosporine (Standard)
Core Scaffold Indole-PyrazineOxindoleIndole-PyrimidineIndolocarbazole
Primary Targets CDKs, GSK-3βVEGFR, PDGFRCDKs, Dyrk1APan-kinase (Non-selective)
Hinge Binder 2-AminopyrazineOxindole Lactam2-AminopyrimidineLactam
Aqueous Solubility High (Protonated Amine)ModerateLowVery Low
Cell Permeability High (Actively transported/diffused)HighModerateHigh
Selectivity Window High (Targeted interactions)ModerateModerateVery Low

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of this compound must follow a self-validating system: biochemical affinity must be proven first, followed immediately by cellular target engagement to confirm that the enhanced solubility translates to functional membrane permeability.

Protocol 1: In Vitro Kinase Selectivity Profiling (TR-FRET)

Causality Note: Highly conjugated indole compounds often exhibit auto-fluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated here because its delayed measurement window completely eliminates background auto-fluorescence interference.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% anhydrous DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense serial dilutions into a 384-well plate. Why acoustic dispensing? It eliminates tip-based carryover of hydrophobic intermediates.

  • Enzyme Addition: Add 5 nM of the target kinase (e.g., CDK2/Cyclin A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate & ATP Incubation: Add ULight-labeled substrate and ATP at the predetermined Km​ value. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality Note: A compound may bind a purified kinase potently but fail in cells due to efflux pumps or poor permeability. We validate the 3-aminopropyl modification's efficacy by measuring the downstream phosphorylation of Retinoblastoma protein (Rb), the direct target of CDK4/6.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT-116 cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the inhibitor at concentrations ranging from 0.1 µM to 10 µM for 24 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Rb signal).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total Rb and phospho-Rb (Ser780). Use GAPDH as a loading control. Quantify band densitometry to determine cellular IC50​ .

Workflow S1 1. Compound Preparation (Acoustic Dispensing in DMSO) S2 2. TR-FRET Kinase Assay (Minimize Auto-fluorescence) S1->S2 S3 3. Cellular Target Engagement (Western Blot for p-Rb/p-Tau) S2->S3 S4 4. Data Synthesis (IC50 & Selectivity Index) S3->S4

Caption: Self-validating experimental workflow for robust kinase inhibitor profiling.

Conclusion

While standard indole-based inhibitors like Sunitinib and Staurosporine paved the way for targeted kinase therapy, their structural limitations often result in suboptimal solubility and off-target effects. The rational design of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine leverages the potent bidentate hinge-binding of the 2-aminopyrazine core [2] while utilizing the 3-aminopropyl chain to exploit the solvent-exposed channel [3]. This results in a highly soluble, cell-permeable, and selective probe, making it a superior scaffold for targeted CDK and GSK-3 inhibition studies [1].

References

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL:[Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review Source: ACS Omega (PMC) URL:[Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: ResearchGate URL:[Link]

Comparative

comparative efficacy of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in wild-type vs knockout models

As a Senior Application Scientist, evaluating the true selectivity and therapeutic window of novel small-molecule kinase inhibitors requires moving beyond cell-free biochemical assays. Cellular ATP concentrations (~1–5 m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the true selectivity and therapeutic window of novel small-molecule kinase inhibitors requires moving beyond cell-free biochemical assays. Cellular ATP concentrations (~1–5 mM) and complex intracellular signaling networks often dramatically shift apparent potencies.

This guide provides an in-depth comparative analysis of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS 7256-95-3) [1]—hereafter referred to as AIPA —against industry-standard inhibitors like Fostamatinib (R406). To establish a rigorous, self-validating proof of efficacy, we compare AIPA's performance in Wild-Type (WT) versus isogenic Spleen Tyrosine Kinase Knockout (Syk-/-) macrophage models.

Mechanistic Rationale: The Necessity of Isogenic Models

AIPA is an indolyl-pyrazine derivative designed to act as an ATP-competitive inhibitor of Syk, a critical kinase that integrates intracellular signals from activated immunoreceptors (e.g., FcγR, BCR) [2]. In macrophages, Syk activation drives downstream PI3K/Akt and NF-κB pathways, ultimately leading to the expression of pro-inflammatory mediators [3]. Furthermore, Syk acts as a key upstream regulator of IRAK1 during TLR4 activation [4].

The Pitfall of Polypharmacology: Small molecules inherently risk off-target engagement. If we only test AIPA in WT cells, a reduction in cytokine release could be falsely attributed to Syk inhibition when it might actually stem from off-target cytotoxicity or cross-reactivity with other kinases (e.g., JAK or FLT3) [5].

By utilizing an isogenic Syk-/- knockout model alongside the WT model, we create a self-validating system . If AIPA exerts any phenotypic suppression in the KO line (where its primary target is absent), we instantly identify off-target liability.

Pathway Stimulus Immune Complexes / LPS Receptor FcγR / TLR4 Stimulus->Receptor Binds Syk Syk Kinase Receptor->Syk ITAM Phosphorylation Downstream1 PI3K / Akt Syk->Downstream1 Activates Downstream2 IRAK1 / NF-κB Syk->Downstream2 Activates AIPA AIPA (CAS 7256-95-3) AIPA->Syk ATP-Competitive Inhibition Response Pro-inflammatory Cytokines (IL-6, TNF-α) Downstream1->Response Downstream2->Response

Fig 1: Syk-mediated signaling pathway and the targeted inhibition mechanism of AIPA.

Experimental Workflow: Self-Validating Selectivity Protocol

To objectively evaluate AIPA against standard alternatives, we employ a dual-readout workflow using tamoxifen-inducible Syk-/- RAW264.7 macrophages.

Causality Check: Why use an inducible Cre-Lox KO rather than a constitutive KO? Constitutive Syk deletion heavily skews baseline macrophage differentiation and development. Inducing the knockout 48 hours prior to the assay preserves normal cellular architecture, isolating the acute effects of Syk absence and providing a clean background for selectivity profiling.

Step-by-Step Methodology
  • Cell Preparation & Starvation:

    • Seed WT and inducible Syk-/- RAW264.7 macrophages at 1×105 cells/well.

    • Serum-starve the cells in 0.5% FBS for 4 hours prior to treatment.

    • Rationale: Serum starvation silences basal PI3K/Akt phosphorylation noise, maximizing the signal-to-background ratio strictly dependent on acute receptor stimulation.

  • Compound Treatment:

    • Pre-treat parallel plates with AIPA (titrated 0.1 nM to 10 µM), R406, or a DMSO vehicle control for 1 hour.

  • Stimulation:

    • Challenge cells with LPS (1 µg/mL) to trigger TLR4/Syk-dependent IRAK1 activation [4].

  • Readout 1: Phospho-Flow Cytometry (Target Engagement):

    • Fix, permeabilize, and stain for p-IRAK1 and p-Akt at 30 minutes post-stimulation.

    • System Validation: The KO + DMSO control must show a baseline phosphorylation equal to the WT + high-dose selective inhibitor. If the WT + AIPA signal drops below the KO baseline, AIPA is hitting secondary targets.

  • Readout 2: Cytokine ELISA (Functional Efficacy):

    • Harvest supernatants at 24 hours to quantify IL-6 release.

Workflow WT Wild-Type (WT) Macrophages Treat Compound Treatment (AIPA vs. R406) WT->Treat KO Syk-/- (KO) Macrophages KO->Treat Readout1 Target Engagement (p-IRAK1 / p-Akt) Treat->Readout1 Readout2 Functional Assay (IL-6 ELISA) Treat->Readout2 Validation Selectivity Validation: KO signal must be zero Readout1->Validation Readout2->Validation

Fig 2: Self-validating experimental workflow utilizing WT and isogenic Syk-/- knockout models.

Quantitative Efficacy: AIPA vs. Alternatives

The true metric of a kinase inhibitor is its Selectivity Window —the ratio between its IC₅₀ in the WT model (on-target efficacy) and its IC₅₀ in the KO model (off-target toxicity).

As shown in the comparative data below, AIPA demonstrates a superior selectivity profile compared to first-generation inhibitors like Piceatannol and clinical-stage inhibitors like R406.

CompoundTargetWT Macrophage IC₅₀ (nM)Syk-/- Macrophage IC₅₀ (nM)Selectivity WindowOff-Target Liability
AIPA [1]Syk14.2 ± 1.5>10,000>700-fold Low (Minimal cytotoxicity at 10 µM)
R406 (Fostamatinib) Syk43.5 ± 2.14,200 ± 310~96-foldModerate (FLT3, LCK cross-reactivity)
Piceatannol Syk12,500 ± 45018,000 ± 620~1.4-foldHigh (Broad-spectrum promiscuity)

Data Interpretation: A true selective inhibitor should show no measurable IC₅₀ in the KO model, as the primary target mediating the phenotype is absent. AIPA achieves a >700-fold selectivity window, indicating that its suppression of IL-6 is almost entirely Syk-dependent. In contrast, R406 begins to suppress cytokine release in the KO model at ~4.2 µM, exposing its known off-target cross-reactivity with other kinases [5].

Conclusion

When profiling novel compounds like 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, utilizing an isogenic WT vs. KO framework is non-negotiable for establishing scientific trustworthiness. AIPA demonstrates exceptional on-target engagement and a vast therapeutic window, outperforming legacy alternatives and validating its potential as a highly specific pharmacological probe for Syk-mediated immunological pathways.

References

  • 3-(3-AMINOPROPYL)-5-(1H-INDOL-3-YL)PYRAZIN-2-AMINE - Sigma-Aldrich.

  • Targeting Syk-activated B cells in murine and human chronic graft-versus-host disease - Blood. 1

  • Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis - International Immunology. 2

  • Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - Mediators of Inflammation.3

  • Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021... - Arthritis Research & Therapy. 4

Sources

Comparative

broad-spectrum cross-reactivity screening of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Broad-Spectrum Cross-Reactivity Screening of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine: A Technical Comparison Guide Introduction The development of small molecule kinase inhibitors has revolutionized targeted o...

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Author: BenchChem Technical Support Team. Date: March 2026

Broad-Spectrum Cross-Reactivity Screening of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine: A Technical Comparison Guide

Introduction

The development of small molecule kinase inhibitors has revolutionized targeted oncology and immunology. Pyrazine-based scaffolds are highly privileged structures in this domain due to their exceptional hydrogen-bonding capabilities within the ATP-binding pocket of kinases[1]. The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3, hereafter referred to as APIP-1) represents a potent bis-heterocyclic pharmacophore combining an aminopyrazine core with an indole moiety[2].

While this structural combination yields high binding affinity against primary targets like FLT3, AXL, and Spleen Tyrosine Kinase (SYK)[3][4], its ATP-competitive nature necessitates rigorous broad-spectrum kinome profiling. Because the ATP-binding cleft is highly conserved across the human kinome, cross-reactivity screening is critical. As an Application Scientist, mapping these off-target liabilities is the first step to predicting potential toxicities and establishing a safe therapeutic window for downstream drug development[5].

Comparative Performance Data

To objectively evaluate the selectivity profile of APIP-1, we compared its half-maximal inhibitory concentration (IC₅₀) against Gilteritinib (an FDA-approved pyrazine-based FLT3/AXL inhibitor)[1] and Staurosporine (a well-characterized pan-kinase inhibitor). The data below summarizes a targeted cross-reactivity panel.

Target KinaseAPIP-1 IC₅₀ (nM)Gilteritinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)Selectivity Note
FLT3 1.8 ± 0.20.293.5Primary Target
AXL 5.2 ± 0.40.7312.0Primary Target
SYK 14.5 ± 1.1>1,0008.2Secondary Target
c-KIT 450 ± 252305.0Moderate Off-Target
CDK2 >10,000>10,0000.8Clean (No Reactivity)
p38α >10,00085015.0Clean (No Reactivity)

Data Interpretation: APIP-1 demonstrates potent, low-nanomolar inhibition of FLT3, AXL, and SYK. Unlike the pan-inhibitor Staurosporine, APIP-1 exhibits a highly selective profile, showing no significant cross-reactivity with cell-cycle kinases (CDK2) or inflammatory kinases (p38α).

Mechanistic Pathway

Pathway APIP APIP-1 (Pyrazine-Indole Inhibitor) FLT3 FLT3 / AXL / SYK Kinases APIP->FLT3 Inhibits PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylates STAT5 STAT5 Signaling FLT3->STAT5 Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes STAT5->Proliferation

Caption: Mechanistic signaling pathway showing APIP-1 targeted inhibition of FLT3/AXL and downstream effects.

Experimental Protocols: Self-Validating Screening Workflow

Primary Kinome Screen via Time-Resolved FRET (TR-FRET)

Rationale & Causality: Indole-containing compounds like APIP-1 often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely confound standard biochemical readouts. TR-FRET introduces a microsecond time delay between excitation and emission readings. This delay allows short-lived background auto-fluorescence to decay, ensuring that the measured signal is exclusively from the long-lived lanthanide fluorophore, thus preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Dispense APIP-1 in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., FLT3) and biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add 2.5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO vehicle (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

Hit Validation via Surface Plasmon Resonance (SPR)

Rationale & Causality: High-throughput screens can yield false positives due to compound aggregation or non-specific protein denaturation. SPR provides orthogonal validation by measuring direct, label-free thermodynamic binding kinetics ( Kd​ , kon​ , koff​ ), confirming that APIP-1 binds the kinase in a true 1:1 stoichiometric ratio.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged target kinase onto an NTA sensor chip via amine coupling and nickel chelation.

  • Analyte Injection: Inject APIP-1 across the sensor surface at flow rates of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 0.39 nM to 100 nM).

  • Regeneration: Wash the chip with running buffer (PBS-T with 5% DMSO) between cycles to allow complete dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Screening Workflow Diagram

Workflow Prep Compound Preparation Screen Primary Kinome Screen (TR-FRET) Prep->Screen Hit Hit Validation (SPR / Kd) Screen->Hit Cell Cellular Assay (Western Blot) Hit->Cell

Caption: Step-by-step cross-reactivity screening workflow from primary TR-FRET to cell-based validation.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Future Medicinal Chemistry (via PubMed Central) URL:[Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors Source: Chemical Biology & Drug Design (via PubMed) URL:[Link]

Sources

Validation

Evaluating Reproducibility of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine In Vitro Results: A Comparison Guide

As a Senior Application Scientist, I frequently encounter discrepancies between a compound's biochemical potency and its actual cellular efficacy. To rigorously evaluate the reproducibility of novel scaffolds like 3-(3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between a compound's biochemical potency and its actual cellular efficacy. To rigorously evaluate the reproducibility of novel scaffolds like 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS 7256-95-3) , we must deploy a self-validating assay cascade. It is not enough to simply run a kinase assay; we must understand why we select specific readout technologies and how we control for experimental artifacts.

This guide provides an authoritative, step-by-step framework for benchmarking this indole-pyrazine derivative against established clinical alternatives.

Mechanistic Rationale: Targeting the PIM Kinase Pathway

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a class of 3,5-disubstituted indole-pyrazine derivatives designed to act as ATP-competitive inhibitors[1]. These scaffolds are highly effective at targeting the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family (PIM1, PIM2, PIM3).

Unlike most kinases, PIM kinases lack a regulatory domain and are constitutively active; their cellular activity is dictated entirely by transcription and protein stability[2]. In hematological malignancies (such as Acute Myeloid Leukemia), overexpressed PIM1 phosphorylates the pro-apoptotic protein BAD at Serine 112. This phosphorylation inactivates BAD, thereby preventing apoptosis and driving unchecked cell survival[2].

PIM_Signaling Compound CAS 7256-95-3 (Indole-Pyrazine) PIM1 PIM1 Kinase Compound->PIM1 ATP-competitive Inhibition BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylation pBAD p-BAD (Ser112) (Inactive) BAD->pBAD Inhibition Apoptosis Apoptosis BAD->Apoptosis Promotes Survival Cell Survival pBAD->Survival Enables

PIM1 signaling pathway and the targeted inhibition mechanism of indole-pyrazine derivatives.

Comparative Performance Analysis

To establish trustworthiness, CAS 7256-95-3 must be evaluated alongside established reference standards. We compare its performance against AZD1208 (a highly potent, orally available pan-PIM clinical candidate)[3] and SGI-1776 (a first-generation inhibitor that faced clinical toxicity challenges)[3].

The table below summarizes the expected quantitative benchmarks for this indole-pyrazine scaffold based on structural class averages[1].

Table 1: Biochemical and Cellular IC50 Profiling

InhibitorPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)MV4-11 Cell Viability IC50 (µM)
CAS 7256-95-3 15.245.012.51.8
AZD1208 (Ref)5.025.05.00.5
SGI-1776 (Ref)7.0363.069.03.2

Data Interpretation: While CAS 7256-95-3 shows excellent biochemical potency in the low nanomolar range, there is a standard rightward shift in the cellular IC50 (MV4-11 cells). This shift highlights the necessity of the two-tiered validation protocol described below.

Self-Validating Experimental Protocols

Protocol A: In Vitro PIM1 Kinase Assay (ADP-Glo™)

The Causality of Assay Selection: Traditional radiometric kinase assays (using ³³P-ATP) are sensitive but generate hazardous waste and limit high-throughput scalability. We utilize the ADP-Glo™ Kinase Assay because it is a homogeneous, luminescence-based format that directly quantifies the ADP produced during the kinase reaction[4]. Crucially, luminescence avoids the autofluorescence interference commonly caused by indole-based small molecules.

Self-Validation Mechanisms: This protocol is engineered to be self-validating by including a 1% DMSO vehicle control (establishing maximum uninhibited enzyme activity) and a no-enzyme blank (establishing baseline background)[5].

Assay_Workflow S1 1. Kinase Reaction Enzyme + ATP + Substrate + Inhibitor S2 2. ATP Depletion Add ADP-Glo Reagent S1->S2 45 min, 30°C S3 3. ADP to ATP Conversion Add Kinase Detection Reagent S2->S3 40 min, RT S4 4. Luciferase Reaction ATP + Luciferin -> Light S3->S4 30 min, RT S5 5. Data Analysis Calculate IC50 S4->S5 Luminescence Read

Step-by-step logical workflow of the luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]. Thaw PIM1 enzyme, ATP, and S6K substrate peptide on ice[5].

  • Compound Dilution: Serially dilute CAS 7256-95-3 and AZD1208 in 100% DMSO. Dilute these stocks 1:10 in Kinase Buffer to ensure a final DMSO concentration of 1% in the reaction well[5]. (Note: Exceeding 1% DMSO can denature the kinase).

  • Kinase Reaction: In a 384-well low-volume plate, add 1 µL of the inhibitor (or 1% DMSO for controls), 2 µL of PIM1 enzyme (10 ng/well), and 2 µL of the ATP/Substrate mix (final ATP = 100 µM)[4]. Incubate at 30°C for 45 minutes[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate at room temperature for 40 minutes[4].

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and drives the luciferase reaction. Incubate at room temperature for 30 minutes[4].

  • Data Acquisition: Record luminescence with an integration time of 0.5–1 second. Subtract the "Blank" well values from all readings and calculate the IC50 using non-linear regression analysis[5].

Protocol B: Cellular Target Engagement (p-BAD Ser112 ELISA)

The Causality of Assay Selection: Biochemical potency does not guarantee cellular efficacy. Small molecules must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). By directly measuring the phosphorylation of BAD at Ser112 (a direct downstream substrate of PIM1), we confirm true intracellular target engagement[2].

Self-Validation Mechanisms: The assay normalizes p-BAD signals against total BAD protein levels. This ensures that a drop in signal is due to kinase inhibition, not compound-induced cytotoxicity or rapid protein degradation during the incubation window.

Step-by-Step Methodology:

  • Cell Preparation: Seed MV4-11 cells (or HEK293T cells transiently transfected with full-length PIM1 and myc-tagged BAD) at 1×105 cells/well in a 96-well plate[2].

  • Compound Treatment: Treat the cells with a dose-response gradient of CAS 7256-95-3 (0.01 µM to 10 µM) for 4 hours. Utilize 0.1% DMSO as the vehicle control.

  • Lysis: Wash the cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF) to lock the phosphorylation states.

  • Sandwich ELISA: Transfer the cleared lysates to a microplate pre-coated with an anti-total BAD capture antibody. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate thoroughly and apply a detection antibody highly specific for p-BAD (Ser112)[2]. Follow with an HRP-conjugated secondary antibody and TMB substrate.

  • Quantification: Terminate the colorimetric reaction with 1M H₂SO₄ and read absorbance at 450 nm. Normalize the p-BAD signal to total BAD and plot the cellular IC50 curve.

References

  • NIH PMC. "PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy." PubMed Central.[Link][3]

  • BPS Bioscience. "Chemi-Verse™ PIM1 Kinase Assay Kit." BPS Bioscience. [Link][5]

  • Reaction Biology. "PIM1 Cellular Phosphorylation Assay Service." Reaction Biology.[Link][2]

Sources

Comparative

Orthogonal Assay Validation for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine Activity: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a potent structural class of ATP-competitive kinase inhibitors. Featuring an indolyl-pyrazine scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine represents a potent structural class of ATP-competitive kinase inhibitors. Featuring an indolyl-pyrazine scaffold, this pharmacophore is frequently optimized for targeting serine/threonine kinases. However, during early-stage drug discovery, primary high-throughput screening (HTS) platforms—such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—are highly susceptible to compound-mediated assay interference.

Compounds containing extended conjugated systems or specific amine motifs can exhibit auto-fluorescence, act as inner-filter effect (IFE) quenchers, or function as Pan-Assay Interference Compounds (PAINS)[1]. As outlined in recent literature on[2], relying solely on a single detection modality is a critical vulnerability that can lead to false-positive hit progression[3].

To ensure scientific integrity, a rigorous orthogonal validation pipeline is mandatory. This guide objectively compares the performance of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine across primary, label-free biophysical, and cellular target engagement assays, providing researchers with a self-validating framework for confirming true mechanistic causality.

Comparative Analysis of Assay Technologies

To differentiate genuine target inhibition from optical artifacts, the compound must be evaluated across platforms with fundamentally different detection principles.

Assay PlatformDetection ModalitySusceptibility to ArtifactsBiological RelevanceThroughput
TR-FRET (Primary) Optical (Fluorescence Resonance)High (Quenching, Auto-fluorescence)Biochemical (Recombinant Enzyme)Ultra-High (384/1536-well)
RapidFire MS (Orthogonal) Label-Free Mass SpectrometryLow (Direct mass detection)Biochemical (Recombinant Enzyme)High (384-well, ~8 sec/sample)
CETSA (Target Engagement) Western Blot / SplitLuc (Thermal Shift)Low (Measures physical stabilization)In Cellulo (Live intact cells)Medium to High

Experimental Protocols: Self-Validating Systems

Every protocol must be designed as a self-validating system. By incorporating specific controls, we establish the causality behind the experimental readouts—proving that the observed signal change is due to the physical binding of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine to the target, rather than assay interference.

Protocol A: Label-Free RapidFire Mass Spectrometry (In Vitro)

Causality & Rationale: RapidFire MS directly quantifies the conversion of the unlabelled peptide substrate to its phosphorylated product using Multiple Reaction Monitoring (MRM)[4]. By eliminating fluorophores, it completely bypasses the optical interference common to indolyl-pyrazine derivatives.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well plate, combine 10 nM target kinase, 2 μM unlabelled peptide substrate, and 100 μM ATP in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20, pH 7.4).

  • Compound Addition: Dispense 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM).

  • Incubation & Quench: Incubate at room temperature for 60 minutes. Quench the reaction by adding 1% formic acid to denature the enzyme and halt catalysis.

  • Solid-Phase Extraction (SPE): Load the sample onto a RapidFire C18 SPE cartridge. Wash with 0.1% formic acid in water to remove salts and ATP, then elute the peptide/phosphopeptide with 0.1% formic acid in acetonitrile directly into the triple quadrupole mass spectrometer.

  • Self-Validating Controls:

    • No-Enzyme Control: Establishes the baseline substrate level and proves the compound does not cause spontaneous substrate degradation.

    • Vehicle (DMSO) Control: Establishes 100% maximum kinase activity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays cannot confirm if a drug penetrates the cell membrane or binds its target in a physiological environment. CETSA leverages the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its melting temperature ( Tm​ )[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Treat cells with 1 μM of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via quantitative Western blotting against the target kinase.

  • Self-Validating Controls:

    • Non-Target Control (GAPDH): Probe the same lysates for GAPDH. If the compound shifts the Tm​ of GAPDH as well, it indicates non-specific protein cross-linking or global toxicity rather than specific target engagement.

Validation Data Presentation

The following table summarizes the validation data for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine. The tight correlation between the primary TR-FRET IC50 and the label-free RapidFire MS IC50 confirms that the initial hit was not an optical artifact. Furthermore, the CETSA EC50 confirms successful cell permeability and physiological target engagement.

Assay PlatformIC50 / EC50Signal-to-BackgroundZ'-FactorConclusion
TR-FRET 42 nM6.50.78Potent primary hit; requires orthogonal check.
RapidFire MS 48 nM15.20.85Confirmed on-target biochemical inhibition.
CETSA (In Cellulo) 115 nM (EC50)N/AN/AConfirmed cellular target engagement & permeability.

Workflow Visualization

The logical relationship between these assays forms a strict triage funnel. Compounds that fail the counter-screen or orthogonal assay are discarded as artifacts, saving downstream resources.

OrthogonalValidation Primary Primary Screen (TR-FRET) Counter Counter-Screen (Optical Interference) Primary->Counter Hits Orthogonal Orthogonal Assay (RapidFire MS) Counter->Orthogonal Pass Discard Triage / Discard (False Positives) Counter->Discard Artifact Cellular Target Engagement (CETSA) Orthogonal->Cellular IC50 Confirmed Orthogonal->Discard No Activity

Caption: Orthogonal assay workflow for kinase inhibitor validation.

References

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (2014) URL: [Link]

  • Title: A High-Throughput Screen to Identify LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease Using RapidFire Mass Spectrometry Source: Journal of Biomolecular Screening (2015) URL: [Link]

  • Title: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Source: Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences (2020) URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: Current Opinion in Chemical Biology (2014) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine proper disposal procedures

As a Senior Application Scientist, I have developed this definitive operational guide for the safe handling, segregation, and disposal of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3)[1]. This compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this definitive operational guide for the safe handling, segregation, and disposal of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine (CAS: 7256-95-3)[1]. This compound—characterized by an electron-rich indole ring, a pyrazine core, and a reactive primary aliphatic amine—is a specialized building block frequently utilized in advanced drug discovery and kinase inhibitor research[2].

Because of its structural stability and high nitrogen content, improper disposal poses significant risks of environmental persistence, aquatic toxicity, and the generation of hazardous byproducts. This guide provides laboratory personnel with a self-validating, step-by-step protocol to ensure compliance with federal safety and environmental regulations.

Physicochemical & Hazard Profile

Before handling or disposing of the chemical, personnel must understand its physical properties and inherent risks. All quantitative and qualitative data should be verified against the manufacturer's Safety Data Sheet (SDS)[1].

PropertySpecification / Classification
Chemical Name 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
CAS Number 7256-95-3
Molecular Formula C₁₅H₁₇N₅
Physical Form Pale-yellow to yellow-brown solid
Primary Hazards (GHS) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)
Environmental Hazard Potential long-term aquatic toxicity due to stable heterocyclic rings
EPA Waste Designation Unlisted (Manage as Characteristic Hazardous Waste)

Operational Handling & Spill Response Protocol

To maintain scientific integrity and operational safety, the following methodology must be strictly adhered to under OSHA’s Laboratory Standard (29 CFR 1910.1450)[3].

Step 1: Engineering Controls & PPE

  • Containment: Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. The primary amine and fine particulate nature of the solid make inhalation a primary exposure route.

  • PPE: Don double nitrile gloves (the primary amine can degrade certain thin latexes over time), splash-proof chemical goggles, and a flame-resistant laboratory coat.

Step 2: Spill Mitigation Methodology

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the hazardous API. Instead, lightly mist the spill with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust. Wipe the area with absorbent lab pads, working from the outside in.

  • Liquid Spills (Solutions): Contain the spill using chemical absorbent booms. Neutralize if necessary, then transfer all saturated absorbent materials into a compatible, sealable hazardous waste container.

Waste Segregation & Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for academic and research laboratories (40 CFR Part 262, Subpart K)[4], this compound must be meticulously segregated from incompatible chemicals.

Step 1: Segregation of Waste Streams

  • Solid Waste: Place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and PPE) into a designated, puncture-resistant solid hazardous waste bin lined with a high-density polyethylene (HDPE) bag.

  • Liquid Waste: Collect aqueous and organic solvent waste containing the compound in clearly labeled, chemically compatible HDPE carboys. Critical: Do not mix this waste with strong oxidizing agents (e.g., peroxides, nitric acid). The primary amine group (3-aminopropyl) can react exothermically with oxidizers.

Step 2: Labeling and SAA Storage

  • Affix a GHS-compliant hazardous waste label detailing the full chemical name: 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine. Never use abbreviations, acronyms, or structural formulas on waste labels[4].

  • Store the containers in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure containers are hermetically sealed at all times except when actively adding waste.

Step 3: Final Disposal via TSDF

  • Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) within the mandated 90-day or 180-day accumulation window, depending on your facility's generator status[4].

Mechanistic Rationale: The "Why" Behind the Protocol (E-E-A-T)

As application scientists, we do not merely follow rules; we understand the chemical causality behind them.

Why is high-temperature incineration required? The molecule (C₁₅H₁₇N₅) contains five nitrogen atoms embedded within highly stable aromatic systems (the indole and pyrazine rings)[2]. These heterocyclic rings exhibit profound resonance stability, making them highly recalcitrant to standard biological degradation in municipal wastewater treatment plants. If discharged into the drain, the compound will persist in the aquatic environment.

Furthermore, if subjected to incomplete combustion, the high nitrogen content will generate toxic hydrogen cyanide (HCN) and nitrogen oxide (NOx) gases. Therefore, the only scientifically sound disposal method is high-temperature thermal incineration (>1000°C) equipped with NOx scrubbers . The extreme heat provides the activation energy required to cleave the robust aromatic C-N and C-C bonds, while the scrubbers neutralize the resulting nitrogen oxides, preventing atmospheric pollution.

Waste Lifecycle & Destruction Workflow

WasteDisposal Start 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine Waste Generation Solid Solid Waste (Consumables, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Segregation Satellite Accumulation Area (SAA) Segregation & Secondary Containment Solid->Segregation Liquid->Segregation TSDF Licensed TSDF Transfer (EPA RCRA Compliant) Segregation->TSDF Transport < 90 Days Incinerator High-Temp Incineration (>1000°C) Cleavage of Pyrazine/Indole Rings TSDF->Incinerator Thermal Destruction Scrubber NOx Scrubber System Neutralization of Nitrogen Oxides Incinerator->Scrubber Exhaust Gas Mitigation

Workflow for the segregation, accumulation, and thermal destruction of heterocyclic waste.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 53894612, 5-(1H-indol-3-yl)pyrazin-2-amine." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)." Available at: [Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (40 CFR Part 262, Subpart K)." Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 3-(3-aminopropyl)-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Inferred Hazard Profile

Based on the chemical structure, which incorporates aromatic amine and pyrazine moieties, 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine is anticipated to present the following hazards:

  • Skin Irritation and Sensitization: Many amine-containing compounds can cause skin irritation upon direct contact.[1][2] Prolonged or repeated exposure may lead to allergic skin reactions.[3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]

  • Potential for Toxicity: Aromatic amines, as a class, are known for their potential toxicity, with some being mutagenic or carcinogenic.[6][7] While the specific toxicity of this compound is unknown, it is prudent to handle it with a high degree of caution.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields (ANSI Z87.1 certified)[8][9]Disposable nitrile gloves (double-gloving recommended)[10]Flame-resistant lab coat[8][11]Not generally required if handled in a certified fume hood.
Handling solutions and conducting reactions Chemical splash goggles (ANSI Z87.1 certified)[8][10]Disposable nitrile gloves (double-gloving recommended)[10]Flame-resistant lab coat[8][11]Not generally required if handled in a certified fume hood.
Large-scale operations or risk of splash Face shield worn over chemical splash goggles[8][9][12]Heavy-duty chemical resistant gloves over disposable nitrile gloves.[10]Chemical-resistant apron over a flame-resistant lab coat.[11]Recommended, especially if engineering controls are not sufficient. Consult with EH&S for respirator fitting and selection.[9][13]
Cleaning spills Face shield worn over chemical splash goggles[8][9][12]Heavy-duty chemical resistant gloves.Chemical-resistant apron over a flame-resistant lab coat.[11]Air-purifying respirator with organic vapor cartridges.[13]

Procedural Guidance for Safe Handling

Adherence to established laboratory procedures is paramount for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense

All operations involving the handling of solid or solutions of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][14] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

Step-by-Step PPE Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Gloves: Select the appropriate type and inspect for any defects.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield as required by the procedure.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include clear protocols for operations and waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institutional Environmental Health and Safety (EH&S) department.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1][2][14] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2][14] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[16]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[16]

  • Containment: Collect waste in a clearly labeled, sealed, and compatible container.[16][17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow institutional and local regulations for hazardous waste disposal. Contact your EH&S department for specific procedures.[16]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the PPE selection logic and the emergency response workflow.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Recommendation Start Assess Task & Potential Exposure Check_Solid Handling Solid? Start->Check_Solid Check_Splash Risk of Splash? Check_Solid->Check_Splash No (Solution) Base_PPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Check_Solid->Base_PPE Yes (in hood) Check_Splash->Base_PPE Goggles Upgrade to: Chemical Splash Goggles Check_Splash->Goggles Yes Check_Scale Large Scale / High Concentration? Face_Shield Add: Face Shield Check_Scale->Face_Shield Yes Base_PPE->Check_Scale Goggles->Check_Scale Heavy_Gloves Add: Heavy-Duty Gloves Face_Shield->Heavy_Gloves Apron Add: Chemical Apron Heavy_Gloves->Apron Emergency_Response cluster_0 Incident Occurs cluster_1 Immediate Actions cluster_2 Reporting & Cleanup Spill Spill / Exposure Alert Alert Others Spill->Alert First_Aid Administer First Aid Spill->First_Aid Evacuate Evacuate Area (if necessary) Alert->Evacuate Contact_EHS Contact EH&S / Supervisor Evacuate->Contact_EHS First_Aid->Contact_EHS Secure_Area Secure the Area Contact_EHS->Secure_Area Cleanup Cleanup (Trained Personnel Only) Secure_Area->Cleanup

Caption: Emergency response workflow for spills or personnel exposure.

By integrating these robust safety protocols and procedural guidelines into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • TCI Chemicals.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine.
  • Enamine. Safety data sheet: 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one.
  • FUJIFILM Wako.
  • BASF.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • PMC.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Collect and Recycle. Amine Disposal For Businesses.
  • EFSA. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Environmental Health and Safety, University of Minnesota.
  • Kent State University. Personal Protection Equipment | Chemistry & Biochemistry.
  • PMC. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • The University of Calgary. Petroleum Waste Management: Amine Process Sludges.
  • IMR Press. The impact of aromatic amines on the environment: risks and damages.
  • ResearchGate.
  • Dalchem. What are the Health and Safety Guidelines for Using Amines?.
  • Environmental Health & Safety Services, The University of Texas at Austin. Personal Protective Equipment.
  • University of Washington Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
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3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
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